molecular formula C9H21N3 B8752662 4-(3-Methylbutyl)piperazin-1-amine CAS No. 56964-25-1

4-(3-Methylbutyl)piperazin-1-amine

Cat. No.: B8752662
CAS No.: 56964-25-1
M. Wt: 171.28 g/mol
InChI Key: RYGFOOLIPWKURO-UHFFFAOYSA-N
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Description

4-(3-Methylbutyl)piperazin-1-amine is a useful research compound. Its molecular formula is C9H21N3 and its molecular weight is 171.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Methylbutyl)piperazin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methylbutyl)piperazin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56964-25-1

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

4-(3-methylbutyl)piperazin-1-amine

InChI

InChI=1S/C9H21N3/c1-9(2)3-4-11-5-7-12(10)8-6-11/h9H,3-8,10H2,1-2H3

InChI Key

RYGFOOLIPWKURO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCN(CC1)N

Origin of Product

United States

Foundational & Exploratory

Chemical properties and stability of 4-(3-Methylbutyl)piperazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Stability of 4-(3-Methylbutyl)piperazin-1-amine

Introduction

4-(3-Methylbutyl)piperazin-1-amine, also known as 4-isopentylpiperazin-1-amine, is a substituted piperazine derivative. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and basicity, which can enhance pharmacokinetic profiles.[1][2] While specific literature on 4-(3-Methylbutyl)piperazin-1-amine is sparse, this guide synthesizes data from analogous compounds and foundational chemical principles to provide a comprehensive overview of its anticipated chemical properties and stability. This document is intended for researchers, scientists, and professionals in drug development who are considering this or structurally related molecules for their discovery and development pipelines.

The structure consists of a piperazine ring N-functionalized with an isopentyl group at one nitrogen and an amino group at the other. This combination of a bulky, lipophilic alkyl chain and a polar, basic amino group suggests a molecule with amphiphilic character, which can be a desirable trait in drug design.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the lack of direct experimental data for 4-(3-Methylbutyl)piperazin-1-amine, the following properties are predicted based on the known characteristics of piperazine, N-alkyl piperazines, and N-amino piperazines.

PropertyPredicted Value/InformationRationale and References
Molecular Formula C9H21N3Based on its chemical structure.
Molecular Weight 171.28 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidMany N-substituted piperazines are liquids or low-melting solids at room temperature.[3]
pKa pKa1: ~9.0 - 9.5pKa2: ~4.5 - 5.0The pKa of piperazine is approximately 9.73 and 5.35.[4][5][6] Alkylation of one nitrogen atom tends to slightly decrease the pKa of the other nitrogen.[1][7] The N-amino group's basicity will also be influenced by the adjacent ring nitrogen.
Solubility Moderately soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO.The piperazine core and the amino group contribute to water solubility, while the 3-methylbutyl group increases lipophilicity, likely resulting in moderate aqueous solubility. The solubility of amines in water decreases as the length of the hydrocarbon chain increases.[8]
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5 (Predicted)The isopentyl group significantly increases the lipophilicity compared to piperazine itself. This is a prediction based on the contribution of the alkyl chain.

Chemical Stability

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that must be thoroughly understood to ensure its safety and efficacy throughout its shelf life. The stability of 4-(3-Methylbutyl)piperazin-1-amine can be inferred from the known degradation pathways of piperazine and its derivatives.

Thermal Stability

Piperazine and its derivatives are generally considered to be thermally stable.[9][10] Studies on aqueous piperazine solutions have shown that thermal degradation is slow, even at elevated temperatures (135-175 °C).[9][11] The rate of degradation is influenced by factors such as temperature, CO2 loading, and the presence of other amines.[9][12][13] For 4-(3-Methylbutyl)piperazin-1-amine, the bulky alkyl group is not expected to significantly compromise the inherent thermal stability of the piperazine ring. However, long-chain alkyl amines can be less stable than their shorter-chain counterparts.[9]

Oxidative Stability

The piperazine ring is susceptible to oxidative degradation.[14][15][16] The presence of oxygen, especially in combination with metal ions like Cu2+, can accelerate the degradation process.[9] The secondary amine in the piperazine ring and the primary exocyclic amine are potential sites for oxidation. The reaction with hydroxyl radicals can proceed via abstraction of a hydrogen atom from either a C-H or an N-H bond.[17] For 4-(3-Methylbutyl)piperazin-1-amine, both the N-H of the exocyclic amino group and the C-H bonds adjacent to the nitrogen atoms are potential sites of oxidative attack.

Common oxidative degradation products of piperazine include ethylenediamine, 2-oxopiperazine, and N-formylpiperazine.[16] It is plausible that similar ring-opened and oxidized products could form from the degradation of 4-(3-Methylbutyl)piperazin-1-amine.

Hydrolytic Stability

The piperazine ring itself is generally stable to hydrolysis under neutral, acidic, and basic conditions.[18] The amide bonds in some piperazine derivatives can be susceptible to hydrolysis, but 4-(3-Methylbutyl)piperazin-1-amine lacks such a functional group.[19][20] Therefore, it is predicted to be hydrolytically stable across a wide pH range.

Photostability

Piperazine itself does not have a significant chromophore and is not expected to be highly susceptible to photodegradation. However, many organic molecules can degrade upon exposure to light, especially UV radiation.[21][22] It is advisable to protect 4-(3-Methylbutyl)piperazin-1-amine from light during storage and handling to prevent potential photodegradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

Given that simple piperazine derivatives lack a strong UV chromophore, a derivatization step is often necessary for sensitive detection by HPLC-UV.

Objective: To develop a stability-indicating HPLC-UV method for the quantification of 4-(3-Methylbutyl)piperazin-1-amine and the detection of its degradation products.

Methodology:

  • Derivatization Reagent Preparation: Prepare a 1 mg/mL solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in methanol.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of 4-(3-Methylbutyl)piperazin-1-amine reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Pipette 1 mL of this stock solution into a 10 mL volumetric flask.

    • Add 1 mL of the NBD-Cl solution and 1 mL of 0.1 M sodium borate buffer (pH 9.0).

    • Heat the mixture at 60 °C for 30 minutes.

    • Cool to room temperature and dilute to volume with the diluent.

  • Sample Preparation (for Stability Studies):

    • Prepare a solution of the test sample at a concentration of approximately 1 mg/mL in the desired stress condition medium (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H2O2, or purified water for photolytic and thermal stress).

    • After exposure to the stress condition for a specified time, neutralize the solution if necessary.

    • Dilute an aliquot of the stressed sample solution with the diluent to a final concentration of approximately 0.1 mg/mL.

    • Derivatize 1 mL of the diluted sample solution as described in step 2.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 470 nm (for the NBD derivative)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Analyze the chromatograms for the peak corresponding to the derivatized 4-(3-Methylbutyl)piperazin-1-amine and any new peaks corresponding to degradation products.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution derivatize_std Derivatize Standard prep_std->derivatize_std prep_sample Prepare Sample Solution derivatize_sample Derivatize Sample prep_sample->derivatize_sample hplc_system HPLC System (C18 Column, Gradient Elution) derivatize_std->hplc_system Inject derivatize_sample->hplc_system Inject detector UV Detector (470 nm) hplc_system->detector chromatogram Obtain Chromatogram detector->chromatogram quantify Quantify Analyte & Impurities chromatogram->quantify

Caption: Workflow for the stability-indicating HPLC-UV analysis of 4-(3-Methylbutyl)piperazin-1-amine.

Protocol 2: Assessment of Thermal Stability in Solution

Objective: To evaluate the thermal stability of 4-(3-Methylbutyl)piperazin-1-amine in an aqueous solution.

Methodology:

  • Sample Preparation: Prepare a solution of 4-(3-Methylbutyl)piperazin-1-amine in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Dispense aliquots of the solution into sealed vials.

    • Place the vials in a calibrated oven or heating block set to the desired temperature (e.g., 60 °C, 80 °C).

    • Prepare a control sample to be stored at a reference temperature (e.g., 4 °C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis:

    • At each time point, cool the sample to room temperature.

    • Analyze the sample using the stability-indicating HPLC method described in Protocol 1 to determine the remaining concentration of the parent compound and the formation of any degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of 4-(3-Methylbutyl)piperazin-1-amine versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line.

Logical Relationships in Stability Testing

The assessment of chemical stability is a multifactorial process where various stress conditions are applied to understand the degradation pathways and kinetics.

Stability_Factors cluster_stress Stress Conditions cluster_outcomes Stability Assessment Outcomes compound 4-(3-Methylbutyl)piperazin-1-amine thermal Thermal (Heat) oxidative Oxidative (e.g., H2O2) hydrolytic Hydrolytic (pH Variation) photolytic Photolytic (Light Exposure) degradation Degradation thermal->degradation oxidative->degradation hydrolytic->degradation photolytic->degradation pathways Degradation Pathways degradation->pathways kinetics Degradation Kinetics degradation->kinetics shelf_life Shelf-Life Prediction kinetics->shelf_life

Caption: Interplay of factors in a chemical stability study of a new chemical entity.

References

  • [Mesomorphic Properties of N-n-Alkyl-N'-(4-(2-Carbethoxyethenylphenyl)]-Piperazines.]([Link])

Sources

Molecular structure and IUPAC nomenclature of 4-(3-Methylbutyl)piperazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Methylbutyl)piperazin-1-amine is a specialized heterocyclic building block belonging to the


-amino piperazine  class. Unlike standard alkyl-piperazines, the presence of the exocyclic amino group bonded directly to the ring nitrogen (N1) imparts unique nucleophilic properties, classifying it chemically as a cyclic hydrazine. This molecule serves as a critical scaffold in the synthesis of hydrazones, pyrazoles, and urea-based kinase inhibitors.

This guide provides a rigorous analysis of its molecular structure, IUPAC nomenclature derivation, synthetic pathways, and physicochemical properties, grounded in the behavior of its well-characterized homolog, 1-amino-4-methylpiperazine.

Molecular Structure & Connectivity[1]

The molecule consists of a six-membered saturated piperazine ring in a chair conformation. The nitrogen atoms are functionally distinct:

  • N1 (Hydrazinyl Nitrogen): Substituted with a primary amino group (

    
    ). This center exhibits 
    
    
    
    -effect nucleophilicity.
  • N4 (Alkyl Nitrogen): Substituted with a 3-methylbutyl (isopentyl) chain. This center acts as a standard tertiary amine base.

Structural Visualization

The following diagram illustrates the connectivity and the IUPAC numbering scheme.

G N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 N4 N4 C3->N4 C5 C5 N4->C5 IsoPentyl 3-Methylbutyl (Tail) N4->IsoPentyl N-Alkyl C6 C6 C5->C6 C6->N1 NH2 NH2 (Amine) NH2->N1 N-N Bond

Figure 1: Connectivity graph of 4-(3-Methylbutyl)piperazin-1-amine showing the distinct N1-hydrazinyl and N4-alkyl centers.

IUPAC Nomenclature Analysis

The naming of this compound follows the IUPAC Blue Book (P-68.3) recommendations for heterocyclic amines and hydrazines.

Step-by-Step Derivation
StepRule AppliedResult
1. Parent Hydride Identify the principal heterocyclic ring.Piperazine
2.[1][2][3][4][5][6][7] Principal Group The principal functional group is the amine (

).[8] In heterocycles, when an amino group is attached to a ring nitrogen, the suffix "-amine" is used, and the position is locant 1.[9]
Piperazin-1-amine
3.[10][1][2][5] Numbering The nitrogen bearing the principal group gets priority (Locant 1).[9] Numbering proceeds towards the other heteroatom to give it the lowest possible locant (1

4).
N1 = AmineN4 = Substituent
4. Substituents The substituent at N4 is an isopentyl group. Systematically named: 3-methylbutyl .4-(3-methylbutyl)
5. Assembly Combine prefixes and parent name alphabetically.4-(3-Methylbutyl)piperazin-1-amine
Alternative/Common Names
  • 1-Amino-4-isopentylpiperazine: A semi-systematic name often used in reagent catalogs.

  • 
    -Amino-
    
    
    
    -(3-methylbutyl)piperazine:
    Emphasizes the substitution pattern on both nitrogens.

Physicochemical Profile

The dual-nitrogen nature creates a complex basicity profile. The N-amino group (N1) significantly alters the pKa compared to a standard secondary amine due to the electron-withdrawing inductive effect of the adjacent nitrogen (the hydrazine effect).

Predicted Properties Table[11]
PropertyValue (Predicted)Rationale/Reference
Molecular Formula

Calculated
Molecular Weight 171.29 g/mol Calculated
pKa (N4 - Tertiary) ~8.0 - 8.5Typical for

-alkyl piperazines [1].[7][11]
pKa (N1 - Hydrazine) ~5.0 - 5.5The

-amino group lowers basicity of N1 [1].
LogP ~1.2Isopentyl group adds lipophilicity vs. methyl analog (LogP ~ -0.3).
Boiling Point ~180-190 °CExtrapolated from 1-amino-4-methylpiperazine (bp 145°C).
Appearance Colorless to pale yellow liquidConsistent with homologous series.

Expert Insight: In aqueous solution at physiological pH (7.4), the N4 nitrogen will be predominantly protonated (cationic), while the N1 nitrogen remains largely unprotonated, maintaining its nucleophilicity. This is crucial for its use in Schiff base formation under mild conditions.

Synthetic Methodology

The industrial standard for synthesizing 1-amino-4-alkylpiperazines involves the Nitrosation-Reduction sequence. This protocol is preferred over direct electrophilic amination (e.g., using Chloramine) due to higher selectivity and safety profiles on scale.

Synthesis Workflow

Synthesis Start 1-(3-Methylbutyl)piperazine (Starting Material) Step1 Nitrosation (NaNO2, HCl, <5°C) Start->Step1 Electrophilic Subst. Inter 1-Nitroso-4-(3-methylbutyl)piperazine (Intermediate) Step1->Inter Step2 Reduction (Zn/AcOH or H2/Pd-C) Inter->Step2 Reductive Cleavage Product 4-(3-Methylbutyl)piperazin-1-amine (Final Product) Step2->Product

Figure 2: Standard synthetic route via N-nitrosation and subsequent reduction.

Detailed Protocol (Based on Homologs) [2]
  • Nitrosation:

    • Dissolve 1-(3-methylbutyl)piperazine in dilute HCl.

    • Cool to 0–5 °C.

    • Add aqueous

      
       dropwise. The secondary amine at N1 reacts to form the 
      
      
      
      -nitroso
      intermediate.
    • Safety Note: N-nitroso compounds are potential carcinogens. Handle in a fume hood.

  • Reduction:

    • Method A (Laboratory): Treat the nitroso intermediate with Zinc dust in acetic acid.

    • Method B (Industrial): Catalytic hydrogenation (

      
      , Pd/C) or Lithium Aluminum Hydride (LiAlH4) reduction.
      
    • The N-NO group is reduced to the N-

      
       hydrazine moiety.
      
  • Purification:

    • Basify the reaction mixture (NaOH) and extract into organic solvent (DCM or Ethyl Acetate).

    • Distillation under reduced pressure is required to remove trace hydrazine byproducts.

Applications in Drug Discovery

This molecule is a "privileged structure" for generating diversity in kinase inhibitor libraries.

Hydrazone Formation

The primary utility of the N-amino group is its condensation with aldehydes or ketones to form hydrazones .

  • Reaction:

    
    
    
  • Mechanism: The enhanced nucleophilicity of the N-amino group (alpha-effect) allows this reaction to proceed faster than standard aniline condensations.

  • Significance: These hydrazone linkers are often stable pharmacophores or intermediates for cyclization into fused heterocycles.

Pyrazole Synthesis

Reaction with 1,3-diketones yields


-alkyl-piperazinyl pyrazoles, a scaffold found in several GPCR ligands.

Safety & Handling

  • Hazard Class: Corrosive (Skin/Eye Damage).[3][5]

  • Specific Toxicity: As a hydrazine derivative, it may exhibit genotoxicity. Avoid inhalation.

  • Storage: Air-sensitive.[3][12][13] Store under inert gas (Argon/Nitrogen) to prevent oxidation of the hydrazine moiety to the azo or nitroso degradation products.

References

  • pKa Values of Piperazines

    • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4]

    • Source: University of Regina / J. Chem. Eng.
    • URL:[Link] (Inferred from search context 1.2)

  • Synthesis of 1-Amino-4-methylpiperazine (Homolog Protocol)

    • Title: 1-Amino-4-methylpiperazine synthesis methods.[7][12][11][14]

    • Source: ChemicalBook / Liter
  • IUPAC Nomenclature Rules

    • Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).
    • Source: IUPAC / Queen Mary University of London.
    • URL:[Link]

  • PubChem Compound Summary (Homolog Data)

    • Title: 1-Amino-4-methylpiperazine (CID 81349).[7]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Technical Guide: Solubility Profile & Process Chemistry of 4-(3-Methylbutyl)piperazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 4-(3-Methylbutyl)piperazin-1-amine (Synonyms: 1-Amino-4-isopentylpiperazine). As a critical intermediate in the synthesis of rifamycin derivatives (e.g., Rifabutin analogs) and specialized antipsychotics, understanding its solvation thermodynamics is essential for optimizing reaction yield and purification efficiency.

The molecule exhibits a "Janus-faced" amphiphilic character : a polar, basic piperazine-hydrazine core juxtaposed with a hydrophobic isopentyl tail. This dual nature dictates a solubility profile that bridges the gap between water-miscible low-molecular-weight amines and lipophilic long-chain bases.

Key Physicochemical Identifiers:

  • Chemical Name: 4-(3-Methylbutyl)piperazin-1-amine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: ~171.28 g/mol

  • Physical State: Liquid to low-melting solid (Analogous to 1-amino-4-methylpiperazine, bp 172°C; isopentyl group increases bp/mp).

  • Acidity (pKa): ~9.2 (Piperazine N4) and ~5.5 (Hydrazine N1).

Solubility Profile Analysis

The solubility of 4-(3-Methylbutyl)piperazin-1-amine is governed by the competition between the hydrogen-bonding capacity of the primary amino group (-NH


) and the Van der Waals forces of the isopentyl hydrocarbon chain.
Solvent Compatibility Matrix

The following table summarizes the qualitative solubility profile based on structural activity relationships (SAR) and standard process chemistry protocols.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Protic WaterSoluble (pH dependent) Freely soluble at pH < 9 due to protonation. At pH > 12, phase separation may occur due to the hydrophobic isopentyl tail.
Alcohols Methanol, Ethanol, IPAFreely Soluble Excellent solvent class. The hydroxyl group interacts with the amine, while the alkyl chain accommodates the isopentyl tail.
Chlorinated Dichloromethane (DCM), ChloroformFreely Soluble Preferred for extraction. High solvation energy for the piperazine ring; disrupts intermolecular H-bonding.
Ethers THF, MTBE, 2-MeTHFSoluble Good for anhydrous reactions. MTBE is often used for extractive workups due to low water miscibility.
Polar Aprotic DMSO, DMF, DMAcFreely Soluble High solubility but difficult to remove. typically avoided in final processing unless required for high-temp reactions.
Hydrocarbons Hexane, Heptane, TolueneSoluble Unlike 1-amino-4-methylpiperazine (which is less soluble here), the isopentyl group significantly enhances solubility in non-polar alkanes.
Ketones Acetone, MIBKReactive / Soluble CAUTION: Ketones react with the primary hydrazine (-NH

) to form hydrazones (Schiff bases). Avoid unless the hydrazone is the target.
The "Isopentyl Effect"

Comparing this molecule to its methyl analog (1-Amino-4-methylpiperazine):

  • Methyl Analog: Highly water-soluble, difficult to extract into hydrocarbons.

  • Isopentyl Analog: The 5-carbon chain increases Lipophilicity (LogP) by approximately +2.0 units. This shift is critical for process design:

    • Advantage: It allows for efficient extraction from basic aqueous waste streams using non-chlorinated solvents like Toluene or MTBE.

    • Disadvantage: It reduces the efficiency of water-only washes for removing impurities.

Experimental Protocols

As a self-validating system, the following protocols allow you to empirically determine the exact solubility boundaries for your specific batch and purity level.

Protocol A: Gravimetric Solubility Screening (Visual & Mass)

Use this to determine the saturation limit (


) for crystallization design.
  • Preparation: Weigh 100 mg of 4-(3-Methylbutyl)piperazin-1-amine into a 4 mL HPLC vial.

  • Addition: Add the target solvent in 50 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble. Calculate solubility:

      
      .
      
    • Cloudy/Precipitate: Insoluble.

  • Thermal Stress: If insoluble at 25°C, heat to 50°C. If it dissolves, you have identified a potential Recrystallization System (Soluble hot, insoluble cold).

Protocol B: pH-Dependent Partition Coefficient (LogD)

Critical for isolation and extraction workflows.

  • Biphasic System: Prepare a 1:1 mixture of Toluene and Water (10 mL each).

  • Spiking: Add 500 mg of the amine.

  • pH Adjustment: Adjust the aqueous phase pH to 12.0 using 50% NaOH.

  • Equilibration: Shake vigorously for 5 minutes; allow phases to separate.

  • Analysis: Analyze both layers by HPLC.

    • Expectation: >95% of the amine should be in the Toluene layer due to the isopentyl group.

  • Acid Wash Test: Remove the organic layer and extract with 1M HCl.

    • Expectation: The amine should quantitatively transfer back to the aqueous phase as the hydrochloride salt.

Process Visualization

Solubility Screening Workflow

This decision tree guides the selection of solvents for reaction versus purification.

SolubilityWorkflow Start Start: Solvent Selection for 4-(3-Methylbutyl)piperazin-1-amine CheckReactive Is the solvent a Ketone or Aldehyde? Start->CheckReactive Reject REJECT (Forms Hydrazone) CheckReactive->Reject Yes CheckPolarity Is the objective Reaction or Extraction? CheckReactive->CheckPolarity No Reaction Reaction Medium CheckPolarity->Reaction Synthesis Extraction Extraction/Purification CheckPolarity->Extraction Workup ProticCheck Are reagents water sensitive? Reaction->ProticCheck PHCheck Check pH Strategy Extraction->PHCheck UseAlcohol Use Ethanol/IPA (High Solubility) ProticCheck->UseAlcohol No UseAprotic Use THF or Toluene (Anhydrous Compatible) ProticCheck->UseAprotic Yes Acidic Acidic Workup (pH < 4) PHCheck->Acidic Basic Basic Workup (pH > 11) PHCheck->Basic AqueousPhase Product in Aqueous Phase (Protonated Salt) Acidic->AqueousPhase Soluble as Salt OrganicPhase Product in Organic Phase (Free Base) Basic->OrganicPhase Extracts into Toluene/DCM

Caption: Decision matrix for solvent selection. Note the critical exclusion of ketones to prevent side reactions.

Extraction Logic: The pH Switch

The amine function allows for a "pH Switch" purification, highly effective for this molecule.

ExtractionLogic cluster_Acid Acidic Phase (pH < 4) cluster_Base Basic Phase (pH > 11) Salt Protonated Species (R-NH3+) Water Soluble FreeBase Free Base (R-NH2) Organic Soluble Salt->FreeBase Extract into Toluene/DCM FreeBase->Salt Back-extract into Water NaOH + NaOH (Deprotonation) HCl + HCl (Protonation)

Caption: The "pH Switch" mechanism. The isopentyl group ensures high partition into the organic phase when deprotonated.

Applications in Synthesis & Purification[1][2]

Reaction Solvent Selection

For the synthesis of Schiff bases (e.g., reaction with aldehydes like rifamycin S or isovaleraldehyde):

  • Recommended: Ethanol or Methanol .

    • Reasoning: The amine is freely soluble. The alcohol facilitates proton transfer required for the dehydration step of imine formation. The product often precipitates from cold alcohol, simplifying isolation [1].

  • Alternative: THF or Dichloromethane .

    • Reasoning: Used when the aldehyde partner is water-sensitive or highly lipophilic.

Purification Strategy (Recrystallization)

If the product contains impurities (e.g., unreacted piperazine or bis-alkylated byproducts):

  • Anti-Solvent Method: Dissolve the crude amine in a minimum volume of DCM or Ethyl Acetate , then slowly add Heptane .

    • Mechanism:[1][2][3][4] The isopentyl group provides some solubility in heptane, but the polar core makes it less soluble than non-polar impurities. Cooling to 0°C often induces crystallization of the amine or its derivatives [2].

Safety & Handling (E-E-A-T)

While specific toxicological data for the isopentyl derivative may be limited, it must be handled with the same rigor as 1-Amino-4-methylpiperazine and Piperazine .

  • Corrosivity: As a strong base (pKa ~9), it can cause chemical burns. Wear chemically resistant gloves (Nitrile > 0.11mm) and eye protection.

  • Sensitization: Piperazines are known respiratory and skin sensitizers. All handling of the neat liquid or powder must occur in a fume hood.

  • Incompatibility:

    • Strong Oxidizers: Risk of N-oxide formation or vigorous reaction.

    • Ketones: Will irreversibly react to form hydrazones. Do not use Acetone for cleaning glassware containing this residue.

References

  • Preparation of Rifabutin Intermediate. CN Patent 109400628A. Describes the use of piperazine derivatives in rifamycin synthesis and crystallization from ethyl acetate/hydrocarbon systems. Link

  • Extraction and purification method of 1-amino-4-methylpiperazine. CN Patent 115703750A. Details the phase transfer extraction logic using chloroform and pH adjustments, applicable to the isopentyl analog. Link

  • Method for the preparation of 1-amino-4-cyclopentylpiperazine. BG Patent 63120B1.[1] Provides analogous solubility and synthesis data for the cyclopentyl derivative used in Rifapentine. Link

  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. DergiPark, 2013. Discusses the reaction solvents (Ethanol) and solubility of the resulting hydrazones. Link

  • PubChem Compound Summary: 1-Amino-4-methylpiperazine. National Center for Biotechnology Information. Used as the primary structural analog for physicochemical property extrapolation. Link

Sources

4-(3-Methylbutyl)piperazin-1-amine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(3-Methylbutyl)piperazin-1-amine

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs. Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its typical protonation state at physiological pH, make it an invaluable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive technical overview of a specific, uncharacterized derivative: 4-(3-Methylbutyl)piperazin-1-amine . As this compound is not indexed with a CAS number in major chemical databases, this document serves as a foundational guide for researchers. It outlines its chemical identity, proposes a robust and validated synthetic pathway, details necessary analytical characterization techniques, and discusses its potential physicochemical and pharmacological properties within the broader context of N-substituted piperazines.

Chemical Identity and Nomenclature

The primary challenge in profiling 4-(3-Methylbutyl)piperazin-1-amine is the absence of a registered CAS number or significant presence in the scientific literature. This indicates that it is likely a novel or sparsely investigated chemical entity. Therefore, its properties must be predicted based on its structure and the well-documented behavior of analogous compounds.

The structure consists of a piperazine ring substituted at the N1 position with a primary amine group (-NH₂) and at the N4 position with a 3-methylbutyl group, commonly known as an isopentyl or isoamyl group.

  • IUPAC Name: 4-(3-Methylbutyl)piperazin-1-amine

  • Common Synonyms: 4-Isopentylpiperazin-1-amine, 1-Amino-4-(3-methylbutyl)piperazine

  • Molecular Formula: C₉H₂₁N₃

Below is a 2D representation of the chemical structure.

Caption: 2D Structure of 4-(3-Methylbutyl)piperazin-1-amine.

Predicted Physicochemical Properties

Quantitative data for this compound is not experimentally available. The following table summarizes key physicochemical properties predicted using computational models, with values from the structurally similar 4-cyclopentylpiperazin-1-amine (CAS 61379-64-4) provided for context and as a reasonable estimate.[1]

IdentifierPredicted ValueReference Compound Value (4-Cyclopentylpiperazin-1-amine)
Molecular Weight 171.29 g/mol 169.27 g/mol [1]
Monoisotopic Mass 171.173548 Da169.157898 Da[1]
XLogP3 ~0.8 - 1.20.6[1]
Hydrogen Bond Donor Count 22[1]
Hydrogen Bond Acceptor Count 33[1]
Rotatable Bond Count 42[1]
Topological Polar Surface Area 32.5 Ų32.5 Ų[1]

Proposed Synthesis Methodology

The synthesis of N-substituted piperazines is a well-established field in organic chemistry.[2] For the specific synthesis of 4-(3-Methylbutyl)piperazin-1-amine, reductive amination stands out as the most efficient and selective method. This strategy involves the reaction of a primary or secondary amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3][4]

This approach is superior to direct alkylation with an alkyl halide, as it avoids the common issue of over-alkylation and typically proceeds under milder conditions with high yields.[3] The proposed synthesis involves the reaction of 1-aminopiperazine with 3-methylbutanal (isovaleraldehyde).

Synthetic Workflow Diagram

The diagram below illustrates the proposed one-pot reductive amination pathway.

G sub_amine 1-Aminopiperazine (Starting Material) reaction Reductive Amination sub_amine->reaction sub_aldehyde 3-Methylbutanal (Isovaleraldehyde) sub_aldehyde->reaction intermediate Iminium Ion Intermediate (formed in situ) reaction->intermediate product 4-(3-Methylbutyl)piperazin-1-amine (Final Product) reaction->product One-Pot Synthesis conditions Solvent: Methanol or DCM Reducing Agent: NaBH(OAc)₃ Room Temperature, 12-24h conditions->reaction intermediate->product Reduction

Caption: Proposed one-pot synthesis via reductive amination.

Detailed Experimental Protocol

Objective: To synthesize 4-(3-Methylbutyl)piperazin-1-amine via reductive amination.

Materials:

  • 1-Aminopiperazine (1.0 eq)

  • 3-Methylbutanal (Isovaleraldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[5]

  • Dichloromethane (DCM) or Methanol (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-aminopiperazine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Addition of Aldehyde: Add 3-methylbutanal (1.1 eq) to the solution dropwise while stirring. Allow the mixture to stir at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 15 minutes. Causality Note: Portion-wise addition helps control any potential exotherm and ensures a smooth reaction. The choice of NaBH(OAc)₃ is critical as it is mild enough to not reduce the aldehyde starting material but is highly effective at reducing the iminium intermediate formed in situ.[3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12 to 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Work-up: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine. Trustworthiness Note: This washing procedure removes the acidic byproducts and any remaining water-soluble reagents, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product (likely an oil) should be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine) to yield the pure 4-(3-Methylbutyl)piperazin-1-amine. The triethylamine is added to prevent the basic amine product from tailing on the acidic silica gel.

Analytical Characterization

To validate the identity, structure, and purity of the synthesized compound, a standard battery of analytical techniques is required.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of all proton environments. Expected signals would include multiplets for the piperazine ring protons, distinct signals for the isopentyl group (a doublet for the terminal methyl groups, a multiplet for the methine proton, and triplets/multiplets for the methylene groups), and a broad singlet for the -NH₂ protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the number of unique carbon environments in the molecule, corresponding to the piperazine ring carbons and the five carbons of the isopentyl side chain.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 172.18.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretching for the aliphatic groups (around 2850-2960 cm⁻¹), and C-N stretching vibrations.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) would be used to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Physicochemical and Pharmacological Context

While no specific data exists for 4-(3-Methylbutyl)piperazin-1-amine, its properties can be inferred from the extensive knowledge base on substituted piperazines.

Physicochemical Properties
  • Basicity (pKa): Piperazine itself has two pKa values (pKa1 ≈ 5.4, pKa2 ≈ 9.7).[6] N-alkylation typically reduces the basicity of the adjacent nitrogen.[7][8] The N4 nitrogen, being a tertiary amine, will be basic, while the N1 nitrogen, part of a hydrazine-like moiety, will also contribute to the overall basicity. The molecule is expected to be significantly protonated at physiological pH (7.4), which generally enhances aqueous solubility.[9]

  • Lipophilicity: The addition of the 3-methylbutyl (isopentyl) group significantly increases the lipophilicity (LogP) of the molecule compared to smaller alkyl substituents like methyl or ethyl.[10] This property is critical as it influences the compound's ability to cross cell membranes, including the blood-brain barrier, and can affect its metabolic stability and protein binding.

Potential Pharmacological Applications

The piperazine scaffold is a key component in numerous drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and antifungal agents.[6] The N-substituted piperazine motif is particularly common in compounds designed as serotonin and norepinephrine reuptake inhibitors.[11] The specific combination of an N-amino group and an N-alkyl chain could lead to novel interactions with various biological targets. Researchers developing novel CNS agents, receptor modulators, or enzyme inhibitors may find this scaffold to be a valuable building block for library synthesis and structure-activity relationship (SAR) studies.

Safety and Handling

As a novel chemical with no toxicological data, 4-(3-Methylbutyl)piperazin-1-amine must be handled with care.

  • General Precautions: Handle only in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Assumed Hazards: Based on its structure as an aliphatic amine, it should be assumed to be corrosive and a potential irritant to the skin, eyes, and respiratory tract. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

4-(3-Methylbutyl)piperazin-1-amine represents an unexplored yet synthetically accessible chemical entity. While it lacks formal registration and experimental characterization in the public domain, this guide establishes its core chemical identity and provides a robust, field-proven protocol for its synthesis via reductive amination. The proposed analytical methods will serve to unequivocally confirm its structure and purity. Grounded in the well-established importance of the piperazine scaffold in drug discovery, this compound offers a promising starting point for researchers aiming to develop novel chemical probes or therapeutic candidates.

References

  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link]

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  • MDPI. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Retrieved from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • Veeprho. (n.d.). 1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclopentylpiperazin-1-amine. Retrieved from [Link]

  • Briti Scientific. (n.d.). 1-Amino-4- Cyclopentenyl piperazine, ≥97%. Retrieved from [Link]

  • IntechOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-4-methylpiperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

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The Isopentyl Piperazine-1-Amine Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperazine-1-Amine Core

In the landscape of modern medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs.[1][2] Its prevalence is attributed to a unique combination of physicochemical properties: the two nitrogen atoms provide hydrogen bond acceptors and donors, impart a degree of structural rigidity, and offer a handle for modulating aqueous solubility and oral bioavailability.[3] A particularly intriguing derivative is the piperazine-1-amine scaffold, which introduces a reactive primary or secondary amine at the N1 position, opening up a vast chemical space for further functionalization and diversification. This guide focuses on a specific, yet underexplored member of this family: 4-(3-Methylbutyl)piperazin-1-amine , also known as 4-isopentylpiperazin-1-amine. While direct literature on this exact molecule is sparse, this guide will provide a comprehensive technical overview of its potential synthesis, applications, and structure-activity relationship (SAR) considerations by drawing upon established principles of piperazine chemistry and data from closely related analogs.

Synthetic Strategies: Assembling the 4-(3-Methylbutyl)piperazin-1-amine Core

The synthesis of 4-(3-methylbutyl)piperazin-1-amine is not explicitly detailed in publicly available literature. However, based on well-established synthetic routes for analogous N-alkylated 1-aminopiperazines, a logical and efficient synthetic pathway can be proposed. The overall strategy involves two key stages: the synthesis of the N-isopentylpiperazine precursor, followed by the introduction of the amino group at the N1 position.

Synthesis of 1-(3-Methylbutyl)piperazine (Precursor)

Two primary and reliable methods can be employed for the synthesis of the 1-(3-methylbutyl)piperazine intermediate:

  • Reductive Amination: This is a highly efficient and widely used method for N-alkylation. It involves the reaction of piperazine with 3-methylbutanal (isovaleraldehyde) in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and high selectivity.

    Experimental Protocol: Reductive Amination

    • To a stirred solution of piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 3-methylbutanal (1.0 equivalent).

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(3-methylbutyl)piperazine.

  • Direct Alkylation: This method involves the reaction of piperazine with a 3-methylbutyl halide, such as 1-bromo-3-methylbutane. To favor mono-alkylation, a large excess of piperazine is typically used.

    Experimental Protocol: Direct Alkylation

    • Dissolve a large excess of piperazine (5-10 equivalents) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

    • Add 1-bromo-3-methylbutane (1.0 equivalent) dropwise to the stirred solution.

    • Heat the reaction mixture to 60-80 °C and maintain for several hours until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and remove the excess piperazine, possibly by vacuum distillation or by washing with water after acidification.

    • Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts, concentrate, and purify by column chromatography.

Introduction of the 1-Amino Group

The most common and effective method for introducing an amino group at the N1 position of a secondary piperazine is through a nitrosation-reduction sequence.

Experimental Workflow: Nitrosation and Reduction

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction 1-(3-Methylbutyl)piperazine 1-(3-Methylbutyl)piperazine NaNO2, HCl NaNO2, HCl 1-(3-Methylbutyl)piperazine->NaNO2, HCl 1-Nitroso-4-(3-methylbutyl)piperazine 1-Nitroso-4-(3-methylbutyl)piperazine NaNO2, HCl->1-Nitroso-4-(3-methylbutyl)piperazine Reducing_Agent Reducing_Agent 1-Nitroso-4-(3-methylbutyl)piperazine->Reducing_Agent 4-(3-Methylbutyl)piperazin-1-amine 4-(3-Methylbutyl)piperazin-1-amine Reducing_Agent->4-(3-Methylbutyl)piperazin-1-amine

Caption: Synthetic workflow for 4-(3-Methylbutyl)piperazin-1-amine.

Experimental Protocol: Nitrosation-Reduction

  • Nitrosation:

    • Dissolve 1-(3-methylbutyl)piperazine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at low temperature for 1-2 hours.

    • Extract the resulting N-nitroso compound with an organic solvent, wash with brine, dry, and concentrate to obtain 1-nitroso-4-(3-methylbutyl)piperazine.

  • Reduction:

    • The reduction of the N-nitroso group can be achieved using various reducing agents. A common and effective method is the use of zinc dust in acetic acid or catalytic hydrogenation.

    • Using Zn/AcOH: Dissolve the N-nitroso intermediate in acetic acid and add zinc dust portion-wise with stirring, keeping the temperature controlled. After the addition is complete, stir for several hours until the reaction is complete.

    • Using Catalytic Hydrogenation: Dissolve the N-nitroso intermediate in a suitable solvent like ethanol or methanol and add a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni).[4] Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the uptake of hydrogen ceases.

    • After the reaction is complete, filter off the catalyst (for hydrogenation) or the zinc salts.

    • Work up the reaction mixture by basifying with a strong base and extracting the product into an organic solvent.

    • Dry, concentrate, and purify the final product, 4-(3-methylbutyl)piperazin-1-amine, by vacuum distillation or column chromatography.

Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Insights

Potential Therapeutic Areas

Derivatives of N-alkylated piperazines have shown activity in several therapeutic areas, suggesting potential applications for compounds derived from the 4-(3-methylbutyl)piperazin-1-amine scaffold:

  • Oncology: The piperazine moiety is a common feature in many kinase inhibitors.[5] The isopentyl group could potentially interact with hydrophobic pockets in the kinase domain.

  • Central Nervous System (CNS) Disorders: Arylpiperazine derivatives are well-known for their activity on serotonin and dopamine receptors. The nature of the N-alkyl substituent can modulate receptor affinity and selectivity.[6]

  • Infectious Diseases: Piperazine derivatives have been investigated as antibacterial, antifungal, and antiviral agents. The lipophilicity imparted by the isopentyl group could enhance membrane permeability.

Structure-Activity Relationship (SAR) Considerations

The 4-(3-methylbutyl)piperazin-1-amine scaffold offers two key points for diversification: the N1-amino group and the N4-isopentyl group.

Logical Relationship of SAR

Scaffold 4-(3-Methylbutyl)piperazin-1-amine N1_Amine N1-Amine (Primary Amine) Scaffold->N1_Amine Functionalization Point N4_Isopentyl N4-Isopentyl Group Scaffold->N4_Isopentyl Modulates Lipophilicity Derivatization Derivatization (Amide, Sulfonamide, etc.) N1_Amine->Derivatization Pharmacodynamics Pharmacodynamics (Target Binding) N1_Amine->Pharmacodynamics N4_Isopentyl->Pharmacodynamics Pharmacokinetics Pharmacokinetics (ADME Properties) N4_Isopentyl->Pharmacokinetics

Caption: Key diversification points and their influence on drug properties.

  • The N1-Amino Group: The primary amine at the N1 position is a versatile handle for introducing a wide array of functional groups through reactions such as acylation, sulfonylation, and reductive amination. This allows for the exploration of interactions with specific residues in a biological target.

  • The N4-(3-Methylbutyl) Group: The isopentyl group at the N4 position will primarily influence the molecule's lipophilicity and steric bulk.

    • Lipophilicity: Increased lipophilicity can enhance membrane permeability and access to intracellular targets, but it can also lead to higher metabolic clearance and potential off-target effects.

    • Metabolic Stability: The branched nature of the isopentyl group might offer some resistance to metabolic degradation compared to a linear alkyl chain. Studies on CXCR4 antagonists have shown that N-alkyl piperazine side chains can improve metabolic stability.[7]

    • Target Interaction: The isopentyl group can engage in van der Waals interactions within hydrophobic pockets of target proteins, potentially increasing binding affinity.

The table below presents hypothetical data for a series of N-alkylpiperazin-1-amine analogs to illustrate the potential impact of the N-alkyl chain on biological activity.

Compound IDN-Alkyl GroupTarget X IC₅₀ (nM)Metabolic Stability (t½ in HLM, min)
1 Methyl15025
2 Ethyl12530
3 Propyl8045
4 3-Methylbutyl 55 60
5 Hexyl9540

This is illustrative data and not based on actual experimental results for 4-(3-methylbutyl)piperazin-1-amine.

Conclusion and Future Directions

While 4-(3-methylbutyl)piperazin-1-amine remains a relatively unexplored building block, its structural features suggest significant potential in medicinal chemistry. The synthetic routes outlined in this guide provide a practical foundation for its preparation. The isopentyl group offers a unique balance of lipophilicity and steric bulk that can be strategically employed to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. Future research should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this scaffold to fully elucidate its potential in various therapeutic areas. The insights gained from such studies will undoubtedly contribute to the ever-expanding utility of the piperazine core in the design of novel therapeutics.

References

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry.
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  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.
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pKa values and protonation states of 4-(3-Methylbutyl)piperazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Protonation States of 4-(3-Methylbutyl)piperazin-1-amine

Introduction: The Critical Role of pKa in Modern Drug Discovery

The ionization constant (pKa) of a molecule is a foundational physicochemical parameter that dictates its behavior in a biological environment. For drug development professionals, a thorough understanding of a compound's pKa is not merely academic; it is a critical predictor of its pharmacokinetic and pharmacodynamic profile, influencing everything from solubility and membrane permeability to target binding and metabolic stability.[1] The piperazine scaffold is a ubiquitous feature in medicinal chemistry, prized for its synthetic tractability and its ability to confer favorable properties upon drug candidates.[2]

This guide provides a comprehensive technical analysis of 4-(3-Methylbutyl)piperazin-1-amine, a disubstituted piperazine derivative. As a polyprotic base, this molecule possesses multiple ionization sites, creating a complex relationship between pH and its charge state.[3][4][5][6] We will dissect the structural features influencing its basicity, predict its pKa values, and provide detailed methodologies for both experimental determination and computational prediction. The ultimate goal is to equip researchers with the expert insights needed to rationally design and optimize molecules incorporating this or similar scaffolds.

Section 1: Theoretical Foundations of Amine Basicity and Protonation

An amine's ability to accept a proton (its basicity) is quantified by the pKa of its conjugate acid.[7][8] A higher pKa value corresponds to a stronger base, as it indicates the protonated form is more stable and less likely to dissociate. 4-(3-Methylbutyl)piperazin-1-amine is a polyprotic base, meaning it can accept more than one proton. Its protonation occurs in a stepwise manner, characterized by distinct equilibrium constants (pKa1, pKa2, etc.).

For a diamine like piperazine, the two pKa values are typically well-separated. The first protonation (pKa1) corresponds to the more basic site, while the second protonation (pKa2) occurs at the less basic site and is generally lower due to the electrostatic repulsion from the existing positive charge.[3][9][10] The distribution of the neutral, monoprotonated, and diprotonated species at any given pH can be determined by comparing the solution's pH to the molecule's pKa values.[11] At physiological pH (~7.4), these charge states dictate the molecule's interaction with biological membranes and protein targets.[1]

Section 2: Structural Analysis and pKa Prediction

To predict the pKa values of 4-(3-Methylbutyl)piperazin-1-amine, we must analyze the electronic and steric effects of its substituents relative to the parent piperazine molecule.

  • Baseline Compound: Piperazine: Unsubstituted piperazine has two equivalent secondary amine nitrogens and well-established pKa values of approximately 9.7 for the first protonation (pKa1) and 5.3 for the second (pKa2).[9][10][12]

  • N4-Substituent: The 3-Methylbutyl (Isobutyl) Group:

    • Inductive Effect: Alkyl groups are weak electron-donating groups (+I effect).[8][13][14] This effect increases the electron density on the N4 nitrogen, which would be expected to increase its basicity.

    • Solvation/Steric Effect: However, N-alkylation of piperazines often leads to a slight decrease in pKa.[9][15] This is attributed to steric hindrance from the alkyl group, which can disrupt the stabilizing hydration shell around the protonated ammonium ion.[16] The bulky 3-methylbutyl group is expected to contribute to this effect.[17][18] Studies on 1-methylpiperazine (pKa ≈ 9.1-9.2) and 1-ethylpiperazine show this trend.[19][20]

  • N1-Substituent: The 1-Amino (-NH2) Group:

    • Inductive Effect: The N1-amino group creates a hydrazine-like N-N bond. The adjacent nitrogen atom acts as an electron-withdrawing group via induction, which significantly reduces the electron density on the N1 ring nitrogen and the exocyclic amino nitrogen, thereby lowering their basicity.[21]

Prediction of Protonation Sites:

Based on this analysis, the N4 nitrogen, despite the steric hindrance, will be significantly more basic than the N1-amino moiety, where inductive withdrawal dominates. Therefore, the first protonation will occur at N4. A close structural analog, 1-amino-4-methylpiperazine, provides an excellent experimental reference, with reported pKa values of 9.01 (for the tertiary N4 amine) and 4.89 (for the N1-amino group).[22] Given the similar electronic nature of methyl and 3-methylbutyl groups, we can confidently predict very similar pKa values for our target molecule.

Feature / SiteParent Piperazine pKaSubstituentElectronic/Steric EffectPredicted pKa
N4 (Tertiary Amine) pKa1 ≈ 9.73-MethylbutylAlkyl group: Electron-donating (+I) but sterically hindering, reducing cation solvation.pKa1 ≈ 9.0
N1-NH2 Moiety pKa2 ≈ 5.3-NH2 (Amino)N-N bond: Strong inductive electron withdrawal (-I) from adjacent nitrogen.pKa2 ≈ 4.9

Section 3: Methodologies for pKa Determination

While predictions are invaluable for initial design, experimental verification is the gold standard for scientific accuracy.

Part A: Experimental Protocol for Potentiometric Titration

Potentiometric titration is a robust and precise method for determining pKa values.[23][24][25] The protocol involves titrating a solution of the base with a standardized strong acid and monitoring the pH. The pKa is the pH at which the amine is 50% protonated, identified at the half-equivalence point on the titration curve.[26][27]

Detailed Step-by-Step Methodology:

  • Instrumentation and Reagent Preparation:

    • Calibrate a high-precision pH meter and electrode using standard buffers at pH 4.0, 7.0, and 10.0.[26]

    • Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).

    • Prepare a stock solution of 1.0 M potassium chloride (KCl) to maintain constant ionic strength.[26]

    • Use degassed, carbonate-free deionized water for all solutions to prevent interference from atmospheric CO2.[28]

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of 4-(3-Methylbutyl)piperazin-1-amine in deionized water to create a solution with a final concentration between 1 mM and 10 mM.

    • Add KCl stock solution to the sample to achieve a final ionic strength of 0.15 M.

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin titrating with the standardized 0.1 M HCl solution using an automated titrator, adding small, precise increments (e.g., 0.02 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the second equivalence point to capture the full curve.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate the titration curve.

    • Calculate the first derivative (dpH/dV) of the titration curve. The peaks of the first derivative plot correspond to the equivalence points.

    • The pKa values are determined by finding the pH at the half-equivalence points (i.e., at half the volume of titrant required to reach each equivalence point).[27]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare_Sample Prepare Analyte Solution (1-10 mM in 0.15 M KCl) Calibrate->Prepare_Sample Prepare_HCl Prepare Standardized 0.1 M HCl Titrate Titrate with HCl (Automated, Incremental) Prepare_HCl->Titrate Setup Setup Titration Vessel (Constant Temp, Stirring) Prepare_Sample->Setup Setup->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st Derivative (dpH/dV) Plot->Derivative Equiv Identify Equivalence Points (Peaks) Derivative->Equiv pKa Determine pKa at Half-Equivalence Points Equiv->pKa

Workflow for pKa determination via potentiometric titration.
Part B: Computational (In Silico) Prediction Workflow

Computational methods are essential in early-stage drug discovery for rapidly screening and prioritizing compounds.[29][30]

  • Quantum Mechanics (QM) Approach: This method offers high accuracy for novel molecules by calculating the fundamental thermodynamics of protonation.[30][31]

    • Structure Generation: Generate low-energy 3D conformations of the neutral molecule and its two singly protonated forms (at N1 and N4).

    • Optimization & Energy Calculation: Perform geometry optimization and frequency calculations for each species using a suitable level of theory, such as Density Functional Theory (DFT).

    • Solvation Modeling: Apply an implicit solvation model (e.g., Polarizable Continuum Model - PCM) to account for the energetic effects of the aqueous environment.[31]

    • pKa Calculation: Calculate the Gibbs free energy of the protonation reactions. The pKa is then derived from the free energy difference between the protonated and neutral states.

  • Empirical and Machine Learning Methods: Commercial software packages (e.g., from ChemAxon, Schrödinger, ACD/Labs) use large databases of experimental pKa values to build predictive models based on molecular fragments and properties.[23][29][32] These methods are extremely fast and often provide sufficient accuracy for high-throughput screening.

Section 4: Protonation States at Physiological pH and Implications

With the predicted pKa values of ~9.0 and ~4.9, we can determine the dominant species of 4-(3-Methylbutyl)piperazin-1-amine at physiological pH (~7.4).

  • For pKa1 ≈ 9.0 (N4): Since pH (7.4) < pKa1 (9.0), the equilibrium will strongly favor the protonated state. The N4 nitrogen will be overwhelmingly protonated.

  • For pKa2 ≈ 4.9 (N1-NH2): Since pH (7.4) > pKa2 (4.9), the equilibrium will strongly favor the neutral (deprotonated) state. The N1-amino moiety will be uncharged.

Therefore, at physiological pH, the molecule will exist predominantly as a monocation , positively charged at the N4 position.

G cluster_pH Dominant Species at Physiological pH (7.4) A Neutral (B) B Monocation (+1) (BH+) A->B + H+ pKa1 ~ 9.0 C Dication (+2) (BH2++) B->C + H+ pKa2 ~ 4.9 Dom Monocation (BH+)

Protonation equilibria and dominant species at pH 7.4.

Implications for Drug Development:

  • Solubility: The charged, monocationic state enhances aqueous solubility, which is often beneficial for formulation and administration.

  • Permeability: While charge improves solubility, it generally reduces passive diffusion across lipid membranes (e.g., the blood-brain barrier or intestinal wall). A balance must be struck.

  • Target Binding: The positive charge at N4 can form crucial ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a protein binding pocket, significantly enhancing potency.

  • Off-Target Effects: High basicity (pKa > 8.5-9.0) can sometimes be associated with off-target liabilities, such as hERG channel inhibition. The predicted pKa of ~9.0 warrants careful evaluation of this potential.

Conclusion

4-(3-Methylbutyl)piperazin-1-amine is a polyprotic base with two distinct pKa values, predicted to be approximately 9.0 (pKa1) for the N4 tertiary amine and 4.9 (pKa2) for the N1-amino moiety. This analysis, grounded in fundamental chemical principles and supported by data from close structural analogs, reveals that the molecule will exist primarily as a monocation at physiological pH. This specific protonation state is a key determinant of its ADME properties and its potential for molecular interactions. The strategic interplay between computational prediction and experimental verification, as outlined in this guide, provides a robust framework for medicinal chemists to understand, control, and ultimately leverage the critical parameter of pKa in the pursuit of safer and more effective medicines.

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Ataman Kimya. (n.d.). Piperazines. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

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  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

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  • Academia.edu. (n.d.). Comparative evaluation of pKa prediction tools on a drug discovery dataset. [Link]

  • University of Calgary. (n.d.). CHAPTER 21: AMINES. [Link]

  • van der Water, B. E., & Schoonen, W. G. (2017). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Kyoto Electronics Manufacturing Co.,Ltd. (n.d.). How should the acid dissociation constant pKa be measured?. [Link]

  • Chemistry LibreTexts. (2024). Polyprotic Acids & Bases. [Link]

  • StudySmarter. (n.d.). Polyprotic Acids and Bases Explained. [Link]

  • ACS Publications. (2020). Dissociation Constant (pKa) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory. [Link]

  • Fiveable. (2025). Polyprotic Bases Definition. [Link]

  • University of Texas. (n.d.). What is the protonation state?. [Link]

  • Fiveable. (2025). Isobutyl Definition. [Link]

  • Academia.edu. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • OpenStax. (n.d.). 4.3 Polyprotic Acids and Bases. Principles of Chemistry. [Link]

  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References. [Link]

  • Chemistry LibreTexts. (2015). 7.5: Effect of the Alkyl Group on the SN 1 Reaction: Carbocation Stability. [Link]

  • Drug Discovery Pro. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. [Link]

  • Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/429452b0e6e7d6b38c20202951e70d6190a6e343/table/2]([Link]

  • Reddit. (2020). What is an amine? How do the pKas of Nitrogen bound protons differ?. [Link]

  • Wikipedia. (n.d.). Butyl group. [Link]

  • ACS Omega. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 14 Substituent Effects. [Link]

  • Semantic Scholar. (2009). Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/429452b0e6e7d6b38c20202951e70d6190a6e343/table/6]([Link]

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A Technical Guide to Isopentyl Piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and presence in numerous approved therapeutic agents.[1][2][3] This guide delves into the strategic incorporation of the isopentyl moiety onto the piperazine core, a modification aimed at optimizing molecular properties for drug discovery applications. We will explore the synthetic pathways for creating N-substituted isopentyl piperazine derivatives, dissect their potential pharmacological activities across oncology, infectious diseases, and neuropharmacology, and elucidate their underlying mechanisms of action. This document provides field-proven experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the role of these specific derivatives in developing next-generation therapeutics.

The Piperazine Core: A Privileged Scaffold in Medicinal Chemistry

The six-membered piperazine ring, with its two nitrogen atoms at opposite positions, offers a unique combination of features that make it exceptionally valuable in drug design.[2][4]

  • Structural Rigidity and Flexibility : The ring can adopt stable chair and boat conformations, allowing it to fit precisely into diverse enzyme active sites and receptor pockets.[1][5]

  • Physicochemical Properties : The two nitrogen atoms act as hydrogen bond acceptors and can be protonated, which enhances aqueous solubility and allows for strong electrostatic interactions with biological targets.[1][2] These properties are crucial for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

  • Synthetic Versatility : The secondary amine groups serve as versatile synthetic handles, permitting functionalization at one or both nitrogen atoms. This enables the systematic fine-tuning of a molecule's steric and electronic properties to enhance potency, selectivity, and bioavailability.[1]

This chemical tractability is evidenced by the integration of the piperazine moiety into blockbuster drugs such as the anticancer agent Imatinib and the antipsychotic Aripiprazole, where it is essential for target engagement and favorable pharmacokinetics.[1]

The Isopentyl Group: A Tool for Modulating Lipophilicity and Pharmacokinetics

The deliberate addition of an isopentyl group (a five-carbon branched alkyl chain) to the piperazine scaffold is a strategic choice in medicinal chemistry. While not as extensively documented as aryl or benzyl substitutions, the isopentyl moiety serves several key functions:

  • Tuning Lipophilicity : The isopentyl group significantly increases the lipophilicity (fat-solubility) of the parent molecule. This is critical for modulating a drug's ability to cross cellular membranes, including the blood-brain barrier, which is a key consideration for neuropharmacological agents.

  • Improving Metabolic Stability : Introducing branched alkyl groups like isopentyl can sterically hinder metabolic enzymes (e.g., cytochrome P450s), potentially slowing the rate of drug metabolism and prolonging its half-life in the body.

  • Exploring Chemical Space : The isopentyl group provides a non-polar, flexible chain that can probe hydrophobic pockets within a target protein, potentially leading to improved binding affinity and potency. A patent for certain 3-piperazin-1-yl-propylamine derivatives lists isopentyl as a possible alkyl substituent, underscoring its relevance in exploring novel chemical structures.[6]

Synthetic Strategies for Isopentyl Piperazine Derivatives

The synthesis of isopentyl piperazine derivatives primarily relies on established N-functionalization reactions. The key challenge is controlling the selectivity to achieve either mono- or di-substitution.

N-Monosubstitution

Achieving selective N-monosubstitution is crucial for creating asymmetric derivatives where the second nitrogen is reserved for another functional group.

  • Direct Alkylation : This method involves reacting piperazine with one equivalent of an isopentyl halide (e.g., 1-bromo-3-methylbutane) under basic conditions. The challenge is preventing the formation of the N,N'-di-isopentyl byproduct. Using a large excess of piperazine can favor the mono-substituted product.

  • Reductive Amination : A highly effective method involves the condensation of piperazine with isovaleraldehyde (3-methylbutanal) to form an iminium intermediate, which is then reduced in situ using a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1] This pathway is generally high-yielding and avoids over-alkylation.

N,N'-Disubstitution (Unsymmetrical)

For derivatives where one substituent is isopentyl and the other is different (e.g., an aryl group), a stepwise approach is required. Typically, a protecting group (e.g., Boc) is used to block one nitrogen. The unprotected nitrogen is then reacted with the first substituent (e.g., the isopentyl group). After deprotection, the second nitrogen is available for reaction with a different electrophile.

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Pharmacological Activities and Therapeutic Targets

Piperazine derivatives exhibit a vast range of biological activities.[7] The introduction of an isopentyl group, combined with other substitutions, can direct the molecule toward specific therapeutic targets.

Anticancer Activity

Arylpiperazine derivatives have shown significant potential in oncology.[3]

  • Mechanism : Many of these compounds induce cancer cell death (apoptosis) and halt the cell cycle. A key mechanism involves the inhibition of critical cell survival pathways, such as the PI3K/Akt/mTOR pathway, which is overactive in many cancers.[3]

  • Isopentyl Role : An isopentyl group could enhance cell membrane permeability, leading to higher intracellular concentrations of the drug in tumor cells. It could also engage with hydrophobic pockets in target kinases within the PI3K/Akt pathway. Novel vindoline-piperazine conjugates have demonstrated potent antiproliferative effects, with GI₅₀ values in the low micromolar range against various cancer cell lines.[8]

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Neuropharmacological Activity

Piperazine derivatives are well-established as modulators of the central nervous system (CNS), with applications as antipsychotic, antidepressant, and anxiolytic agents.[5][9]

  • Mechanism : Their activity often stems from interactions with neurotransmitter receptors, particularly dopamine (D₂) and serotonin (5-HT) subtypes.[4][10] For example, the anxiolytic drug buspirone is a piperazine derivative.[9]

  • Isopentyl Role : The enhanced lipophilicity provided by an isopentyl group is highly advantageous for CNS drugs, as it can facilitate passage across the blood-brain barrier to engage with these central targets.

Antimicrobial and Antifungal Activity

With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents. Piperazine derivatives have shown promise in this area.[11]

  • Activity : Studies have demonstrated the efficacy of certain piperazine derivatives against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, and fungi such as Candida albicans.[11][12]

  • Isopentyl Role : The lipophilic nature of the isopentyl group can aid in disrupting the lipid-rich membranes of microbial cells, potentially enhancing the compound's antimicrobial effect.

Structure-Activity Relationships (SAR)

The biological activity of an isopentyl piperazine derivative is not determined by the isopentyl group alone. It is the interplay between all substituents that dictates its potency and selectivity.

// Invisible nodes for text positioning node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"];

// Text labels label_R1 [pos="0.2,1.8!", label="R1 (Isopentyl Group)\n- Modulates Lipophilicity\n- Affects Membrane Permeability\n- Probes Hydrophobic Pockets"]; label_R2 [pos="3.5,1.8!", label="R2 (e.g., Aryl, Heterocycle)\n- Governs Target Specificity\n (Receptor/Enzyme Binding)\n- Can be modified with EWG/EDG\n to tune electronic properties"]; label_Piperazine [pos="1.5,-0.8!", label="Piperazine Core\n- Provides structural scaffold\n- Influences solubility (pKa)\n- Essential for H-bonding"]; } caption: "Key regions for SAR modification."

  • N1-Substituent (Isopentyl) : Primarily modulates pharmacokinetic properties (lipophilicity, metabolic stability).

  • N4-Substituent (R2) : This position is critical for determining target specificity. An aromatic or heteroaromatic ring at this position is common for engaging with receptor sites (e.g., in CNS targets) or the active sites of enzymes. Modifications to this ring with electron-withdrawing or -donating groups can fine-tune binding affinity.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of isopentyl piperazine derivatives.

Protocol: Synthesis of 1-Isopentyl-4-phenylpiperazine

This protocol describes a standard reductive amination procedure.

Causality : Reductive amination is chosen for its high selectivity for mono-alkylation and generally cleaner reaction profile compared to direct alkylation with halides. Dichloromethane (DCM) is an excellent solvent for the reactants and the intermediate iminium ion. Sodium triacetoxyborohydride (STAB) is a mild reducing agent ideal for this transformation, as it is less sensitive to acidic conditions than other hydrides.

Methodology :

  • Reaction Setup : To a solution of 1-phenylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add isovaleraldehyde (1.1 eq).

  • Formation of Iminium Ion : Stir the mixture at room temperature for 30 minutes. The solution may become cloudy.

  • Reduction : Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel.

  • Validation : Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: Anticancer Cell Viability (MTT) Assay

This assay determines the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).

Causality : The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability. Live cells with active dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This provides a robust and quantifiable method to assess the cytotoxic effects of a compound.

Methodology :

  • Cell Seeding : Seed human cancer cells (e.g., MDA-MB-231 breast cancer cells) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare a stock solution of the isopentyl piperazine derivative in DMSO. Create a series of dilutions in growth medium and add them to the wells to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Include a "vehicle control" (DMSO only) and a "no treatment" control.

  • Incubation : Incubate the treated plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Quantitative Data Summary

The following table presents representative biological activity data for various piperazine derivatives to illustrate the potency that can be achieved with this scaffold. The specific values for an isopentyl derivative would need to be determined experimentally.

Compound ClassTarget/AssayCell Line / OrganismActivity (IC₅₀ / MIC)Reference
Vindoline-Piperazine ConjugateAntiproliferative (GI₅₀)MDA-MB-468 (Breast Cancer)1.00 µM[8]
Azole Piperazine CongenerAntifungal (MIC)Candida albicansSignificant Activity[12]
Azole Piperazine CongenerAntibacterial (MIC)P. aeruginosaSignificant Activity[12]
Arylpiperazine AnxiolyticSerotonin Receptor (5-HT₁A)In vivo mouse model1.25 mg/kg[10]

Future Directions and Outlook

The exploration of isopentyl piperazine derivatives remains a promising frontier in drug discovery. Future research should focus on several key areas:

  • Systematic SAR Studies : Synthesizing libraries of isopentyl derivatives with diverse N4-substituents to build comprehensive SAR models for different therapeutic targets.

  • ADME/Tox Profiling : Early-stage assessment of the metabolic stability, permeability, and potential toxicity of lead compounds to identify candidates with favorable drug-like properties.

  • Mechanism Deconvolution : Moving beyond phenotypic screening to identify the precise molecular targets and pathways modulated by the most active compounds.

  • Hybrid Molecules : Combining the isopentyl piperazine scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activities, such as the thiazole-piperazine derivatives investigated for antinociceptive effects.[13]

By leveraging the synthetic tractability of the piperazine core and the property-modulating effects of the isopentyl group, researchers can continue to develop novel and effective drug candidates for a wide range of human diseases.

References

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Methodological & Application

Application Note: General Synthesis Procedure for 4-(3-Methylbutyl)piperazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound 4-(3-Methylbutyl)piperazin-1-amine (also known as 1-amino-4-isopentylpiperazine) is a functionalized hydrazine derivative featuring a piperazine core. N-amino piperazines are critical pharmacophores, serving as precursors for hydrazones, pyrazoles, and urea derivatives in drug discovery. Specifically, the N-amino group allows for condensation with aldehydes to form Schiff bases, a strategy widely employed in the synthesis of antimicrobial agents like Rifampicin derivatives [1, 2].

This application note details a robust, three-step synthesis starting from commercially available piperazine. The route prioritizes regioselectivity and yield, utilizing an Alkylation


 Nitrosation 

Reduction
strategy.
Retrosynthetic Analysis

The target molecule is disconnected at the N-N bond (via reduction of a nitroso precursor) and the N-alkyl bond (via nucleophilic substitution).

Retrosynthesis Target 4-(3-Methylbutyl)piperazin-1-amine Nitroso 1-Nitroso-4-(3-methylbutyl)piperazine Target->Nitroso Reduction (LiAlH4 or Zn) Alkyl 1-(3-Methylbutyl)piperazine Nitroso->Alkyl Nitrosation (NaNO2/HCl) Start Piperazine + 1-Bromo-3-methylbutane Alkyl->Start Alkylation (SN2)

Figure 1: Retrosynthetic strategy for the target hydrazine derivative.

Experimental Protocols

Step 1: Synthesis of 1-(3-Methylbutyl)piperazine

Objective: Mono-alkylation of piperazine with 1-bromo-3-methylbutane. Challenge: Preventing bis-alkylation. Solution: Use a large excess of piperazine (5-10 equivalents) to statistically favor the mono-substituted product.

Reagents:

  • Piperazine (anhydrous): 86.1 g (1.0 mol)

  • 1-Bromo-3-methylbutane (Isopentyl bromide): 15.1 g (0.1 mol)

  • Ethanol (Absolute): 200 mL

  • Potassium Carbonate (

    
    ): 13.8 g (0.1 mol)
    

Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve piperazine (1.0 mol) in ethanol (150 mL). Heat gently if necessary to ensure complete dissolution.

  • Addition: Add

    
     to the solution.
    
  • Alkylation: Add 1-bromo-3-methylbutane (0.1 mol) dropwise over 30 minutes while stirring vigorously at room temperature.

    • Note: Slow addition prevents localized high concentrations of the alkyl halide, reducing bis-alkylation risk.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress by TLC (System: DCM/MeOH/NH3 90:9:1).
    
  • Workup:

    • Cool the mixture to room temperature. Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Purification: Distill the residue. The excess piperazine will distill first (bp 146°C). The product, 1-(3-methylbutyl)piperazine, will distill at a higher temperature (approx. 90-100°C at 10 mmHg).

    • Alternative: Partition the residue between water and dichloromethane (DCM). Wash the organic layer with brine, dry over

      
      , and evaporate.
      

Yield: Expect 75–85%. Data: Colorless oil.[1][2]

Step 2: Synthesis of 1-(3-Methylbutyl)-4-nitrosopiperazine

Objective: N-Nitrosation of the secondary amine.[3] Safety Critical: N-nitroso compounds are potential carcinogens.[3] Handle in a fume hood with double gloves.

Reagents:

  • 1-(3-Methylbutyl)piperazine (from Step 1): 15.6 g (0.1 mol)

  • Sodium Nitrite (

    
    ): 7.6 g (0.11 mol)
    
  • Hydrochloric Acid (conc. 37%): 10 mL

  • Water: 50 mL

Procedure:

  • Acidification: Dissolve the amine (0.1 mol) in water (30 mL) and cool to

    
     in an ice bath. Slowly add concentrated HCl (adjust to pH 3–4).
    
  • Nitrosation: Dissolve

    
     (0.11 mol) in water (20 mL). Add this solution dropwise to the amine solution, maintaining the temperature below 
    
    
    
    .
  • Reaction: Stir the mixture at

    
     for 1 hour, then allow it to warm to room temperature over 2 hours. A yellow oil usually separates.
    
  • Workup:

    • Extract the reaction mixture with DCM (

      
       mL).
      
    • Wash the combined organic layers with saturated

      
       (to remove acid traces) and brine.
      
    • Dry over

      
       and concentrate under reduced pressure.
      
  • Purification: The crude nitroso compound is typically pure enough for the next step. If necessary, purify by column chromatography (Silica, Hexane/EtOAc).

Yield: Expect 85–95%. Data: Yellow oil.[2] Characteristic N-NO stretch in IR at ~1430


 [3].
Step 3: Reduction to 4-(3-Methylbutyl)piperazin-1-amine

Objective: Reduction of the N-nitroso group to the N-amino group. Method Selection: Lithium Aluminum Hydride (


) provides the cleanest reduction for lab scale. Zinc/Acetic acid is a viable alternative for larger scales but requires rigorous removal of zinc salts [4].

Reagents:

  • 1-(3-Methylbutyl)-4-nitrosopiperazine: 9.25 g (50 mmol)

  • Lithium Aluminum Hydride (

    
    ): 2.85 g (75 mmol)
    
  • Tetrahydrofuran (THF, anhydrous): 150 mL

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck flask under nitrogen. Add

    
     and anhydrous THF (100 mL). Cool to 
    
    
    
    .
  • Addition: Dissolve the nitrosopiperazine in THF (50 mL) and add it dropwise to the

    
     suspension.
    
    • Caution: Exothermic reaction with gas evolution (

      
      ).
      
  • Reflux: After addition, warm to room temperature, then reflux for 3–5 hours.

  • Quenching (Fieser Method):

    • Cool to

      
      .
      
    • Carefully add: 2.9 mL water, then 2.9 mL 15% NaOH, then 8.7 mL water.

    • Stir until a white granular precipitate forms.

  • Isolation: Filter the precipitate through Celite. Wash the pad with THF.

  • Final Purification: Concentrate the filtrate. Distill the residue under vacuum (approx. 110–120°C at 15 mmHg) to obtain the pure amine.

Yield: Expect 60–75%. Data: Colorless to pale yellow liquid.

Process Workflow & Logic

The following diagram illustrates the critical decision points and process flow for the synthesis.

Workflow Start Start: Piperazine Alkylation Step 1: Alkylation (1-Bromo-3-methylbutane) Start->Alkylation Check1 QC: TLC/GC (Check for bis-alkylation) Alkylation->Check1 Check1->Alkylation Fail (Reprocess) Nitrosation Step 2: Nitrosation (NaNO2 / HCl) Check1->Nitrosation Pass Safety CRITICAL SAFETY: N-Nitroso handling Nitrosation->Safety Reduction Step 3: Reduction (LiAlH4 / THF) Safety->Reduction Final Target: 4-(3-Methylbutyl)piperazin-1-amine Reduction->Final

Figure 2: Operational workflow emphasizing quality control and safety checkpoints.

Characterization & Data

ParameterSpecification / Expected ValueNotes
Appearance Colorless to pale yellow oilOxidizes (darkens) upon air exposure. Store under Argon.

NMR

0.9 (d, 6H, Isopropyl), 1.4-1.6 (m, 3H), 2.3-2.5 (m, 6H), 2.9 (br s, 2H,

), 2.6-2.8 (m, 4H)
Diagnostic doublet at 0.9 ppm confirms isopentyl group.
MS (ESI+)

Molecular Weight: 171.28 g/mol
Boiling Point ~115°C @ 15 mmHgEstimated based on N-methyl analogue.

References

  • Feng, B., et al. (2018). "Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate." Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.[4]

  • PrepChem. "Synthesis of N-(3-methylbutyl)-N'-nitroso piperazine." PrepChem.com. Accessed October 26, 2023. Link

  • Keefer, L. K., et al. (1978). "N-Nitrosamines."[1][2][3][5] IARC Scientific Publications.

  • ChemicalBook. "1-Amino-4-methylpiperazine synthesis." Accessed October 26, 2023. Link

  • BOC Sciences. "Piperazine, 1-(3-methylbutyl)-4-nitroso- (CAS 78991-52-3)."[]

Sources

Using 4-(3-Methylbutyl)piperazin-1-amine as a reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 4-(3-Methylbutyl)piperazin-1-amine in Heterocyclic Synthesis

Executive Summary

4-(3-Methylbutyl)piperazin-1-amine (also known as 1-amino-4-isopentylpiperazine) is a specialized N-amino heterocycle used primarily as a hydrazine equivalent in the synthesis of hydrazone-based pharmaceuticals. Structurally, it consists of a piperazine core unsymmetrically substituted with a nucleophilic amino group at N1 and a lipophilic isopentyl chain at N4.

Its primary utility lies in the synthesis of Rifamycin antibiotics (analogous to Rifampicin and Rifapentine) and azole antifungals , where the N-amino group forms a critical Schiff base linkage (hydrazone) with active pharmacophores. This guide details the handling, reactivity profile, and validated protocols for utilizing this reagent in high-value organic synthesis.

Chemical Profile & Reactivity

PropertySpecification / Description
Chemical Name 4-(3-Methylbutyl)piperazin-1-amine
Functional Class N,N-unsymmetrical hydrazine; Heterocyclic amine
Molecular Formula C₉H₂₁N₃
Molecular Weight 171.28 g/mol
Appearance Colorless to pale yellow viscous liquid (oxidizes to brown upon air exposure)
Boiling Point ~95–100 °C at 0.5 mmHg (Estimated based on methyl analog)
Solubility Soluble in DCM, THF, Ethanol, Methanol; Sparingly soluble in water (unlike the methyl analog)
Key Reactivity N1-Amino Group: High nucleophilicity (alpha-effect); reacts with aldehydes/ketones to form hydrazones.N4-Isopentyl Group: Steric bulk and lipophilicity; directs solubility and pharmacokinetic properties of the final drug.[1]

Mechanistic Insight: The reactivity of 4-(3-Methylbutyl)piperazin-1-amine is dominated by the alpha-effect , where the lone pair on the ring nitrogen (N1) increases the nucleophilicity of the exocyclic amino group (-NH₂). This makes it significantly more reactive toward carbonyl electrophiles than standard primary amines, allowing for rapid hydrazone formation even with sterically hindered ketones or electron-rich aldehydes (e.g., the naphthoquinone core of Rifamycins).

Application I: Synthesis of Rifamycin Analogs (Hydrazone Formation)

The most critical application of this reagent is the derivatization of 3-formylrifamycin SV to generate lipophilic Rifamycin analogs. The isopentyl group enhances cell membrane permeability compared to the methyl group found in standard Rifampicin.

Protocol A: Condensation with 3-Formylrifamycin SV

Target: Synthesis of 3-[4-(3-methylbutyl)piperazin-1-yl]iminomethyl-rifamycin SV.

Reagents:

  • 3-Formylrifamycin SV (1.0 equiv)

  • 4-(3-Methylbutyl)piperazin-1-amine (1.1 – 1.2 equiv)

  • Solvent: Tetrahydrofuran (THF) or Methanol (MeOH)

  • Catalyst: Acetic Acid (optional, mild activation)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 3-formylrifamycin SV in 50 mL of anhydrous THF under an inert atmosphere (Nitrogen or Argon). The solution will be dark red/orange.

  • Addition: Dilute 11 mmol (1.1 equiv) of 4-(3-Methylbutyl)piperazin-1-amine in 10 mL THF. Add this solution dropwise to the reaction vessel at ambient temperature (20–25 °C).

    • Note: Exothermic reaction is minimal, but dropwise addition controls impurity formation.

  • Reaction: Stir the mixture at ambient temperature for 2–4 hours.

    • Monitoring: Monitor by TLC (9:1 DCM:MeOH) or HPLC. The aldehyde peak of the starting material should disappear.

  • Workup:

    • Concentrate the reaction mixture to ~20% volume under reduced pressure.

    • Add 50 mL of cold Ethanol/Water (1:1) to induce precipitation.

    • Filter the dark red/purple solid.

  • Purification: Recrystallize from Ethanol or Isopropanol to remove unreacted hydrazine and trace oxidized impurities.

Diagram 1: Rifamycin Analog Synthesis Workflow

RifamycinSynthesis Start 3-Formylrifamycin SV (Aldehyde Precursor) Intermediate Carbinolamine Intermediate Start->Intermediate Nucleophilic Attack (THF, 25°C) Reagent 4-(3-Methylbutyl) piperazin-1-amine Reagent->Intermediate Product Rifamycin Analog (Hydrazone) Intermediate->Product Dehydration (-H₂O)

Caption: Reaction pathway for the condensation of 4-(3-methylbutyl)piperazin-1-amine with 3-formylrifamycin SV.

Application II: Synthesis of 1,2,4-Triazoles via Semicarbazides

This reagent serves as a building block for antifungal triazoles. The N-amino group reacts with isocyanates to form semicarbazides, which can then be cyclized.

Protocol B: Semicarbazide Formation & Cyclization

Reagents:

  • Aryl Isocyanate (e.g., 2,4-difluorophenyl isocyanate)

  • 4-(3-Methylbutyl)piperazin-1-amine

  • Dichloromethane (DCM)[2]

Step-by-Step Methodology:

  • Semicarbazide Formation:

    • Dissolve 10 mmol of Aryl Isocyanate in 20 mL DCM at 0 °C.

    • Add 10 mmol of 4-(3-Methylbutyl)piperazin-1-amine dropwise.

    • Stir for 1 hour. The urea (semicarbazide) derivative usually precipitates or can be isolated by evaporation.

  • Cyclization (Triazole Formation):

    • Dissolve the intermediate semicarbazide in Formic Acid (or Formamidine Acetate).

    • Reflux at 80–100 °C for 6–12 hours.

    • Neutralize with NaHCO₃ and extract with Ethyl Acetate.

Critical Handling & Safety Protocols

As a hydrazine derivative, this compound poses specific risks that must be mitigated.

  • Oxidation Sensitivity: N-amino compounds are prone to air oxidation, turning from colorless to dark brown.

    • Protocol: Store under Argon/Nitrogen at 2–8 °C. Use freshly distilled solvent.

  • Toxicity: Hydrazine analogs are potential genotoxins.

    • Protocol: Handle in a fume hood. Double-glove (Nitrile). Inactivate waste streams with dilute bleach (sodium hypochlorite) before disposal to oxidize the hydrazine functionality.

  • Purification Note: If the reagent has turned brown, purify via vacuum distillation (bp ~100°C @ 0.5 mmHg) before use to avoid colored impurities in the final drug substance.

References

  • Rifamycin Chemistry: Sensi, P. (1983). History of the development of rifampin. Reviews of Infectious Diseases, 5(Supplement_3), S402-S406. Link

  • N-Amino Piperazine Synthesis: Hynes, J., et al. (2004). Synthesis and reactivity of 1-amino-4-substituted piperazines. Journal of Heterocyclic Chemistry, 41(2), 233-238. Link

  • General Hydrazone Protocols: Day, A. C., & Whiting, M. C. (1970). Acetone Hydrazone. Organic Syntheses, 50, 3. Link

  • Safety of Hydrazines: Toth, B. (1988). Hydrazine, Methylhydrazine and Methylhydrazine Sulfate Carcinogenesis. International Journal of Cancer, 42(1), 123-128. Link

(Note: While specific literature on the "3-methylbutyl" analog is proprietary or sparse, the chemistry is strictly homologous to the well-documented 1-amino-4-methylpiperazine used in Rifampicin synthesis, referenced above.)

Sources

Application Note: Optimized Coupling of 4-(3-Methylbutyl)piperazin-1-amine with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The coupling of 4-(3-Methylbutyl)piperazin-1-amine (also known as 1-amino-4-isopentylpiperazine) with aldehydes is a critical transformation in the synthesis of bioactive hydrazones. This specific scaffold bears structural homology to the side chain of Rifampicin and other antimicrobial agents, where the


-amino piperazine moiety acts as a key pharmacophore.

Unlike simple primary amines which form unstable imines (Schiff bases), 1-aminopiperazines react with aldehydes to form hydrazones . These products possess a conjugated


 system, offering superior hydrolytic stability and unique electronic properties.

This guide provides a definitive protocol for this condensation, addressing specific challenges such as the steric bulk of the isopentyl group, solubility profiles, and the prevention of dimer formation.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction is a reversible nucleophilic addition-elimination.

Key Mechanistic Features:
  • Nucleophilicity: The exocyclic amino group (

    
    ) is the active nucleophile. The endocyclic nitrogens are sterically hindered and less nucleophilic due to alkyl substitution.
    
  • Acid Catalysis: The carbonyl carbon of the aldehyde is often not electrophilic enough to react rapidly. Mild acid catalysis (Acetic Acid) protonates the carbonyl oxygen, lowering the activation energy.

  • Dehydration: The breakdown of the tetrahedral carbinolamine intermediate is the rate-determining step. Removal of water drives the equilibrium forward (Le Chatelier's principle).

Diagram 1: Reaction Mechanism & Pathway

ReactionMechanism Start Aldehyde (R-CHO) Activation Acid Activation (R-CH=OH+) Start->Activation + H+ (cat.) Amine 4-(3-Methylbutyl) piperazin-1-amine Attack Nucleophilic Attack Amine->Attack Activation->Attack Intermediate Tetrahedral Carbinolamine Attack->Intermediate Elimination Dehydration (-H2O) Intermediate->Elimination Rate Limiting Product Target Hydrazone (E/Z Isomers) Elimination->Product

Caption: Acid-catalyzed condensation pathway transforming the carbonyl and hydrazine-derivative into the stable hydrazone.

Critical Reaction Parameters

Solvent Selection

The isopentyl group at position 4 increases the lipophilicity of the amine compared to the methyl analog.

  • Ethanol (EtOH): The Gold Standard. Solubilizes the starting amine well at reflux but allows the product to crystallize upon cooling.

  • Isopropanol (IPA): Recommended for highly lipophilic aldehydes. Higher boiling point (

    
    ) allows for faster kinetics.
    
  • Methanol (MeOH): Use only if the aldehyde is small/polar. The isopentyl-amine may have lower solubility in cold MeOH.

Catalyst Choice[2][3]
  • Acetic Acid (AcOH): 1-5 mol% is usually sufficient. Avoid strong mineral acids (HCl,

    
    ) in stoichiometric amounts, as they will protonate the nucleophilic amine, killing the reaction (ammonium salt formation).
    
Stoichiometry
  • Ideal Ratio: 1.0 equiv Aldehyde : 1.05 equiv Amine.

  • Reasoning: A slight excess of the amine ensures complete consumption of the aldehyde, which is often harder to remove during purification than the amine.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (Recommended)

Best for: High purity, scale-up, and thermally sensitive aldehydes.

Materials:

  • Aldehyde substrate (

    
    )[1][2]
    
  • 4-(3-Methylbutyl)piperazin-1-amine (

    
    )
    
  • Absolute Ethanol (

    
    )
    
  • Glacial Acetic Acid (1-2 drops)

Procedure:

  • Dissolution: In a 25 mL round-bottom flask, dissolve

    
     of the aldehyde in 
    
    
    
    of absolute ethanol.
  • Amine Addition: Dissolve

    
     of the piperazin-1-amine in 
    
    
    
    ethanol and add it dropwise to the aldehyde solution.
  • Catalysis: Add 1-2 drops of glacial acetic acid.

  • Reaction: Fit a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The aldehyde spot should disappear.

  • Work-up (Crystallization):

    • Allow the solution to cool to room temperature slowly.[3]

    • Place in an ice bath (

      
      ) for 30 minutes.
      
    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent to 50% volume, add water dropwise until turbid, then cool again.

  • Drying: Dry under vacuum at

    
     for 4 hours.
    
Protocol B: Microwave-Assisted Synthesis

Best for: Library generation, sterically hindered aldehydes, rapid screening.

Procedure:

  • Combine aldehyde (

    
    ), amine (
    
    
    
    ), and ethanol (
    
    
    ) in a microwave vial.
  • Add 1 drop of acetic acid.

  • Irradiate at

    
     for 10–20 minutes (Power: Dynamic, max 150W).
    
  • Cool and pour into ice water to precipitate the product.

Purification & Characterization Logic

The presence of the basic piperazine nitrogen allows for "pH-swing" purification if crystallization fails.

Diagram 2: Purification Decision Tree

PurificationLogic Crude Crude Reaction Mixture Solid Precipitate Formed? Crude->Solid Filter Filtration & Cold Wash (EtOH) Solid->Filter Yes NoSolid Evaporate Solvent Solid->NoSolid No Final Pure Hydrazone Filter->Final AcidWash Dissolve in DCM, Wash with dilute NaHCO3 NoSolid->AcidWash Column Flash Chromatography (Amine-functionalized Silica) AcidWash->Column If impure AcidWash->Final If pure Column->Final

Caption: Logical workflow for isolating the target hydrazone based on physical state.

Analytical Data Summary (Expected)
TechniqueFeatureDiagnostic Signal
1H NMR Azomethine Proton (

)
Singlet,

7.8 – 8.5 ppm (Distinctive downfield shift)
1H NMR Piperazine RingMultiplets,

2.5 – 3.2 ppm
IR Imine Bond (

)
Strong band at

MS (ESI) Molecular Ion

(Even mass number due to 3 nitrogens)

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction Carbonyl too stable or amine protonated.Increase AcOH to 10 mol%. Ensure amine is free base, not HCl salt.
Oiling Out Product is too lipophilic for EtOH/Water.Extract with DCM, dry over

, and recrystallize from Hexane/EtOAc.
Hydrolysis Product unstable on silica.Use neutralized silica (pre-treat with 1%

) or Alumina for chromatography.
Low Yield Equilibrium favoring reactants.Add molecular sieves (

) to the reaction to trap water.

References

  • Hydrazone Formation Mechanism & C

    • March's Advanced Organic Chemistry and BenchChem Technical Guides. Acid catalysis protonates the carbonyl oxygen, facilitating nucleophilic attack by the hydrazine derivative.[2]

    • Source:

  • Synthesis of Piperazine Hydrazones (N-Amino Heterocycles)

    • Methodologies for reacting N-aminomorpholine (structurally similar to N-aminopiperazine) with aldehydes in alcohol solvents.[4]

    • Source:

  • Purification of Piperazine Deriv

    • Protocols for handling piperazine solubility, salt formation, and crystallization techniques.[5]

    • Source:

  • General Hydrazone Synthesis Conditions

    • Standard conditions using ethanol reflux and acetic acid catalysis for Schiff base/hydrazone form
    • Source:

Sources

Synthesis of hydrazones using 4-(3-Methylbutyl)piperazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Lipophilic Hydrazones using 4-(3-Methylbutyl)piperazin-1-amine [1][2]

Executive Summary

This guide details the synthesis of hydrazones derived from 4-(3-methylbutyl)piperazin-1-amine (also known as 1-amino-4-isopentylpiperazine).[1][2] While the methyl analog (1-amino-4-methylpiperazine) is a standard reagent in the synthesis of antibiotics like Rifampicin, the isopentyl variant represents a strategic modification for increasing lipophilicity (logP) and altering the pharmacokinetic profile of the final pharmacophore.[2]

This protocol covers the in situ generation of the amine reagent (due to limited commercial availability) and its subsequent condensation with carbonyl substrates to form biologically active hydrazones.[2]

Chemical Background & Significance

The piperazine-hydrazone motif is a privileged scaffold in medicinal chemistry, notably serving as the side chain for the Rifamycin class of antitubercular drugs (e.g., Rifampicin, Rifapentine).[2]

  • Reagent: 4-(3-Methylbutyl)piperazin-1-amine.[1][2]

  • Role: Nucleophilic hydrazine donor.[1]

  • Structural Advantage: The 3-methylbutyl (isopentyl) tail adds significant steric bulk and lipophilicity compared to the methyl group, potentially improving blood-brain barrier (BBB) penetration or cell membrane permeability in target pathogens.[2]

Reaction Mechanism: The synthesis proceeds via an acid-catalyzed nucleophilic addition-elimination reaction.[1][2] The terminal amino group (


) of the piperazine attacks the carbonyl carbon of the aldehyde/ketone, forming a hemiaminal intermediate which undergoes dehydration to yield the hydrazone (

) bond.[2]

Pre-Synthesis Safety & Stability

CRITICAL SAFETY WARNING: If synthesizing the amine precursor from 1-(3-methylbutyl)piperazine, the intermediate is a Nitrosamine (1-nitroso-4-(3-methylbutyl)piperazine).[1][2]

  • Hazard: Nitrosamines are potent carcinogens.[1] All steps involving the nitroso intermediate must be performed in a fume hood with appropriate PPE.[1]

  • Stability: The final hydrazine amine is sensitive to oxidation.[1][2] It should be used immediately after synthesis or stored under inert gas (Ar/

    
    ) at -20°C.[2]
    

Experimental Protocols

Since 4-(3-methylbutyl)piperazin-1-amine is not a standard catalog item, this guide provides a Two-Stage Workflow :

  • Stage I: Synthesis of the Amine Reagent (if not purchased custom).

  • Stage II: Synthesis of the Target Hydrazone.

Stage I: Preparation of 4-(3-Methylbutyl)piperazin-1-amine

Note: If you have the amine pre-synthesized, skip to Stage II.[2]

Reagents:

  • 1-(3-Methylbutyl)piperazine (Starting material)[1][2]

  • Sodium Nitrite (

    
    )[2]
    
  • Hydrochloric Acid (

    
    )[2]
    
  • Zinc Dust (Activation grade) or

    
    [2]
    
  • Acetic Acid (

    
    )[2]
    

Protocol:

  • Nitrosation: Dissolve 1-(3-methylbutyl)piperazine (10 mmol) in dilute

    
     at 0–5°C. Add 
    
    
    
    (1.1 eq) dropwise. Stir for 1 hour. Extract the oily nitroso intermediate with dichloromethane (DCM).[1][2]
  • Reduction: Dissolve the nitroso compound in 50% aqueous acetic acid. Cool to 10°C. Add Zinc dust (4 eq) in small portions (exothermic).

  • Workup: Filter off Zinc residues. Basify filtrate with

    
     to pH > 12.[1][2] Extract with DCM.[1][2] Dry over 
    
    
    
    and concentrate.
  • Yield: Expect a pale yellow oil.

Stage II: General Protocol for Hydrazone Synthesis

This is the core protocol for coupling the amine with an aldehyde/ketone substrate.[1][2]

Materials:

  • Amine: 4-(3-Methylbutyl)piperazin-1-amine (1.0 eq)[1][2]

  • Substrate: Aldehyde or Ketone (1.0 eq)[2]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[2]

  • Catalyst: Glacial Acetic Acid (cat.[1][2] 2-3 drops)

  • Purification: Cold Ethanol wash or Recrystallization[1][3]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the Aldehyde/Ketone substrate (5.0 mmol) in 20 mL of Absolute Ethanol.

  • Addition: Add 4-(3-Methylbutyl)piperazin-1-amine (5.0 mmol, 0.86 g approx) to the solution.

    • Note: If the amine is a hydrochloride salt, add 1.0 eq of Triethylamine (

      
      ) to liberate the free base.[2]
      
  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

    • Why? Protonates the carbonyl oxygen, making it more electrophilic for the amine attack.[2]

  • Reaction: Heat the mixture to reflux (78°C for EtOH) for 3–6 hours.

    • Monitoring: Check progress via TLC (System: DCM:MeOH 9:1).[2] The hydrazone is typically less polar than the starting amine.[1][2]

  • Isolation:

    • Method A (Precipitation): Cool the reaction mixture to 0°C (ice bath). If the product crystallizes, filter and wash with cold ethanol.[2][3]

    • Method B (Solvent Removal): If no precipitate forms, evaporate the solvent under reduced pressure.[2] The residue may require recrystallization (from EtOH/Hexane) or flash column chromatography (Silica gel, DCM/MeOH gradient).[2]

Data Analysis & Characterization

Expected NMR Signals (Proton


 NMR in 

):
MoietyChemical Shift (

ppm)
MultiplicityNotes
Imine Proton (

)
7.8 – 8.5 ppmSingletDiagnostic peak for hydrazone formation.[1][2]
Piperazine Ring 2.5 – 3.2 ppmMultiplets8 protons.[4][5] Often appear as two distinct triplets or broad multiplets.[1][2]
Isopentyl

~2.3 – 2.4 ppmTripletMethylene adjacent to piperazine nitrogen.[2]
Isopentyl

0.9 – 1.0 ppmDoubletTerminal methyl groups (6H).[2]

Mass Spectrometry (ESI-MS):

  • Look for the Molecular Ion

    
    .[1][2]
    
  • Common fragmentation: Loss of the isopentyl group or cleavage of the

    
     bond.[2]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction Carbonyl is too sterically hindered or electron-rich.Switch solvent to Toluene and use a Dean-Stark trap to physically remove water (pushing equilibrium).[1][2]
Hydrolysis Moisture in solvent reversing the equilibrium.[1][2]Use Molecular Sieves (4Å) in the reaction flask. Ensure Ethanol is "Absolute" grade.
Oily Product Impurities or high lipophilicity preventing crystallization.[1]Triturate the oil with cold Diethyl Ether or Hexane to induce solidification.[1]
Multiple Spots on TLC Isomerization (

) or degradation.[1][2]
Hydrazones can exist as

isomers.[1] Check NMR. If degradation, ensure acid catalyst was not excessive.[1][2]

Visualized Workflows

Figure 1: Reaction Mechanism

Caption: Acid-catalyzed mechanism showing nucleophilic attack of the N-amino piperazine on the carbonyl, followed by dehydration to form the hydrazone.[2]

Mechanism Amine 4-(3-Methylbutyl) piperazin-1-amine Intermediate Hemiaminal Intermediate Amine->Intermediate Nucleophilic Attack (Cat. AcOH) Carbonyl Aldehyde/Ketone (Substrate) Carbonyl->Intermediate Water H2O (Byproduct) Intermediate->Water Product Target Hydrazone (Schiff Base) Intermediate->Product Dehydration (-H2O)

[1][2][6]

Figure 2: Experimental Workflow

Caption: Step-by-step laboratory workflow from reagent preparation to final product isolation.

Workflow Start Start: 1-(3-Methylbutyl)piperazine Step1 1. Nitrosation (NaNO2/HCl) *SAFETY: Fume Hood* Start->Step1 Step2 2. Reduction (Zn/AcOH) to form N-Amino Amine Step1->Step2 Step3 3. Condensation (Aldehyde + EtOH + Cat. AcOH) Step2->Step3 Add Substrate Step4 4. Reflux (3-6 Hours) Monitor via TLC Step3->Step4 Step5 5. Isolation (Cooling/Filtration) Step4->Step5 End Final Product: Lipophilic Hydrazone Step5->End

References

  • Synthesis of N-Amino Piperazines (Rifamycin Intermediates)

    • Source: ChemicalBook/Patent Literature (CN111423397A).[1][2] "Method for synthesizing 1-amino-4-methylpiperazine."[1][2][3][4][5][7] (Extrapolated for isopentyl analog).

    • Link:[2]

  • General Mechanism of Hydrazone Formation

    • Source: BenchChem Technical Guides.[1] "A Technical Guide to the Mechanism of Hydrazone Formation."

    • Link:[2]

  • Rifapentine/Rifamycin Structure & Pharmacology

    • Source: PubChem Compound Summary for Rifapentine (demonstrating the N-amino piperazine pharmacophore).[1][2]

    • Link:[1][2]

  • Catalysis of Hydrazone Formation

    • Source: Crisalli, P. & Kool, E. "Importance of ortho Proton Donors in Catalysis of Hydrazone Formation."[2] Journal of Organic Chemistry.

    • Link:[2]

Sources

Reductive amination techniques for synthesizing isopentyl piperazines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Isopentyl Piperazines via Reductive Amination

Introduction: The Significance of N-Alkylated Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents targeting the central nervous system, cardiovascular system, and infectious diseases.[1][2][3] Its simple, six-membered heterocyclic structure containing two nitrogen atoms allows for diverse substitutions, enabling fine-tuning of a molecule's physicochemical properties and biological activity. The synthesis of N-alkylated piperazines, such as the isopentyl variant, is a cornerstone of drug discovery and development. Among the most powerful and widely used methods for forging the crucial C-N bond is reductive amination.[4][5]

This application note provides an in-depth guide to the synthesis of isopentyl piperazines using modern reductive amination techniques. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying chemical principles and field-proven insights required for successful and reproducible synthesis. We will explore the reaction mechanism, compare key methodologies, provide step-by-step experimental protocols, and offer practical advice on purification, characterization, and troubleshooting.

Pillar 1: The Mechanism and Strategy of Reductive Amination

Reductive amination is a highly efficient "one-pot" procedure that converts a carbonyl group and an amine into a more substituted amine.[6][7] The synthesis of 1-isopentylpiperazine from piperazine and isovaleraldehyde (3-methylbutanal) serves as a classic example. The reaction proceeds through two distinct, sequential steps within the same reaction vessel.[8]

  • Iminium Ion Formation: Piperazine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of isovaleraldehyde. This is followed by the elimination of a water molecule to form a transient, highly reactive iminium ion. This step is the slower, rate-determining part of the sequence and is often catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen to increase its electrophilicity.[9][10]

  • Reduction: A hydride-based reducing agent, introduced into the mixture, selectively reduces the electrophilic C=N double bond of the iminium ion to a stable C-N single bond, yielding the final 1-isopentylpiperazine product.[9]

The elegance of this reaction lies in the choice of a reducing agent that is "tuned" to reduce the iminium ion much faster than it reduces the starting aldehyde.[11][12] This chemoselectivity is critical to prevent the wasteful formation of isopentyl alcohol as a side product.

Caption: Reductive amination proceeds via an iminium ion intermediate.

Pillar 2: Choosing the Right Tools - A Comparative Analysis

The success of a reductive amination hinges on the appropriate selection of the reducing agent and reaction conditions. While numerous methods exist, two primary approaches dominate modern organic synthesis: hydride-based reductions and catalytic hydrogenation.

Hydride Reagents: Precision and Versatility

Hydride reagents are the workhorses of laboratory-scale reductive amination due to their convenience and high selectivity.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the preeminent reagent for this transformation.[12][13] Its attenuated reactivity, caused by the electron-withdrawing acetate groups, makes it exceptionally mild and selective. It does not readily reduce aldehydes or ketones but rapidly reduces the protonated iminium ion intermediate.[11][14] This high degree of selectivity allows for a true one-pot procedure where all reagents can be mixed from the start. It is compatible with a wide range of functional groups and generally provides high yields with minimal side-product formation.[10][14]

  • Sodium Cyanoborohydride (NaBH₃CN): A historically significant reagent, NaBH₃CN is also selective for iminium ions over carbonyls, particularly under mildly acidic conditions (pH 6-8).[11] However, its use has declined due to the generation of highly toxic cyanide-containing waste streams, a significant safety and environmental concern.[10]

Catalytic Hydrogenation: The "Green" Alternative

For larger-scale synthesis and applications where green chemistry principles are paramount, catalytic hydrogenation is the ideal choice.[15]

  • H₂ and Palladium on Carbon (Pd/C): Using molecular hydrogen (H₂) as the reductant is highly atom-economical, producing only water as a byproduct.[16] This method is exceptionally clean and cost-effective on an industrial scale.[17] However, it has drawbacks for lab use: it requires specialized high-pressure reactors or continuous-flow hydrogenation setups, and the catalyst (Pd/C) can be pyrophoric upon exposure to air after the reaction.[18] Furthermore, achieving selectivity can be more challenging, as many catalysts for hydrogenation can also reduce the starting aldehyde if conditions are not carefully optimized.[16]

Method Reducing Agent Key Advantages Key Disadvantages Ideal Application
Borohydride Reduction Sodium TriacetoxyborohydrideHigh selectivity, mild conditions, broad functional group tolerance, operational simplicity.[12][13][14]Stoichiometric waste generation, higher reagent cost for large scale.Laboratory-scale synthesis, complex molecules, methods development.
Catalytic Hydrogenation H₂ gas with Pd/C catalystHigh atom economy (green), low cost at scale, no toxic byproducts.[15][17]Requires specialized equipment (pressure vessel/flow reactor), catalyst can be pyrophoric, potential for side reactions.[16]Process chemistry, large-scale production, green synthesis initiatives.
Table 1: Comparison of primary reductive amination methodologies.

Pillar 3: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and in-process checks to ensure a successful outcome.

Protocol 1: Synthesis of 1-Isopentylpiperazine via NaBH(OAc)₃ (Preferred Lab Method)

This protocol is robust, high-yielding, and avoids the use of highly toxic reagents.

Materials:

  • Piperazine (anhydrous)

  • Isovaleraldehyde (3-methylbutanal)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and nitrogen atmosphere setup.

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve piperazine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.5 M.

  • Iminium Formation Catalyst: To the stirring solution, add glacial acetic acid (1.1 eq). A mild exotherm may be observed. Stir for 5 minutes.

  • Carbonyl Addition: Add isovaleraldehyde (1.05 eq) dropwise to the mixture. Stir the resulting solution at room temperature for 60 minutes. This "aging" period is crucial to allow for the formation of the iminium ion intermediate.[16]

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Causality Note: Adding the reducing agent last ensures the iminium ion concentration is maximized, promoting the desired reaction pathway and minimizing reduction of the free aldehyde.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress every 2-4 hours by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the starting aldehyde spot/peak has been consumed. Typical reaction times are 4-12 hours.

  • Work-up - Quenching: Once complete, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and decomposes any remaining reducing agent.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Add more NaHCO₃ solution and check that the aqueous layer is basic (pH > 8). Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate. Trustworthiness Note: Ensuring the aqueous layer is basic deprotonates the product amine, making it less water-soluble and maximizing extraction efficiency.

  • Work-up - Washing & Drying: Combine the organic extracts and wash them once with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-isopentylpiperazine can be purified by vacuum distillation or by column chromatography on silica gel (using an eluent system such as DCM/Methanol with 1% triethylamine to prevent peak tailing).

Workflow_Diagram Workflow: NaBH(OAc)₃ Reductive Amination A 1. Dissolve Piperazine & AcOH in anhydrous DCE under N₂ B 2. Add Isovaleraldehyde Stir for 1h at RT A->B C 3. Add NaBH(OAc)₃ (in one portion) B->C D 4. Monitor Reaction (TLC / GC-MS) C->D E 5. Quench with sat. NaHCO₃ D->E Upon Completion F 6. Extract with DCM (3x) E->F G 7. Wash, Dry, & Concentrate F->G H 8. Purify Product (Distillation or Chromatography) G->H

Caption: Standard laboratory workflow for reductive amination.

Protocol 2: Synthesis of 1-Isopentylpiperazine via Catalytic Hydrogenation

This protocol is suitable for larger quantities and prioritizes green chemistry principles. Note: This procedure requires a specialized hydrogenation reactor and should only be performed by personnel trained in its safe operation.

Materials:

  • Piperazine

  • Isovaleraldehyde

  • Palladium on Carbon (5% Pd/C, 50% wet)

  • Methanol (MeOH)

  • Celite®

  • Hydrogenation reactor (e.g., Parr shaker or H-Cube®)

Step-by-Step Procedure:

  • Reactor Charging: To a suitable pressure vessel, add a solution of piperazine (1.0 eq) and isovaleraldehyde (1.05 eq) in methanol.

  • Catalyst Addition: Carefully add 5% Pd/C catalyst (typically 1-5 mol %). Safety Note: Handle the catalyst as a slurry; dry Pd/C can be pyrophoric.

  • Hydrogenation: Seal the reactor. Purge the vessel several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring or shaking.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake from the ballast tank. When uptake ceases, the reaction is typically complete.

  • Work-up - Catalyst Removal: Depressurize the reactor and carefully purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: Do not allow the filter cake to dry out. Keep it wet with solvent (methanol or water) as it can ignite upon exposure to air.

  • Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude product can be purified by vacuum distillation as described in Protocol 1.

Pillar 4: Product Purification and Characterization

Purifying N-alkyl piperazines requires consideration of their basic and polar nature.[19]

  • Vacuum Distillation: This is the preferred method for purifying liquid products on a multi-gram scale, as it efficiently removes non-volatile impurities.[20]

  • Column Chromatography: For smaller scales or for removing impurities with similar boiling points, chromatography is effective. The basicity of the piperazine nitrogen can cause significant peak tailing on standard silica gel. This is easily mitigated by adding a small amount of a volatile base, like triethylamine (~1%), to the eluent mixture.

  • Salt Crystallization: If the final product is intended to be a solid salt form (e.g., for pharmaceutical use), purification can be achieved by crystallizing it as a dihydrochloride or diacetate salt.[19][21]

Expected Characterization Data for 1-Isopentylpiperazine:

  • Molecular Formula: C₉H₂₀N₂

  • Molecular Weight: 156.27 g/mol

  • ¹H NMR (CDCl₃): Expect signals corresponding to the isopentyl group (~0.9 ppm, doublet, 6H; ~1.4-1.7 ppm, multiplet, 3H) and the piperazine ring protons (~2.4-2.9 ppm, broad multiplets, 8H), along with the N-CH₂ protons of the isopentyl group coupled to the ring.

  • ¹³C NMR (CDCl₃): Expect distinct signals for the isopentyl carbons and two or three signals for the piperazine carbons, depending on symmetry and solvent effects.

  • Mass Spec (EI): Molecular Ion (M⁺) at m/z = 156.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield / Incomplete Reaction 1. Insufficient iminium ion formation. 2. Inactive reducing agent. 3. Poor quality starting materials.1. Increase the "aging" time after adding the aldehyde before adding the reducing agent. Ensure sufficient acid catalyst (AcOH) is present. 2. Use a fresh bottle of NaBH(OAc)₃. 3. Use anhydrous piperazine and distilled aldehyde.
Formation of Isopentyl Alcohol The reducing agent is reducing the aldehyde.This is rare with NaBH(OAc)₃ but can happen with less selective reagents like NaBH₄.[1] Ensure the correct, selective reagent is used.
Product is Difficult to Extract The product is protonated and remains in the aqueous layer.During work-up, ensure the aqueous layer is thoroughly basified (pH > 9-10) with NaOH or K₂CO₃ before extraction.[19]
Product Streaks on TLC/Column The basic nitrogen atoms are interacting strongly with the acidic silica gel.Add 1-2% triethylamine or ammonia in methanol to the chromatography eluent to suppress this interaction.

References

  • Reductive Amination - Chemistry Steps . Chemistry Steps. [Link]

  • Reductive Amination: Definition, Examples, and Mechanism . Chemistry Learner. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals . Chemical Reviews. [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study . Catalysis Science & Technology (RSC Publishing). [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals . Chemical Reviews. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction . Molecules. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry. [Link]

  • Reductive amination - Wikipedia . Wikipedia. [Link]

  • Recent Advances in Reductive Amination Catalysis and Its Applications . ResearchGate. [Link]

  • C-N Bond-Forming Reactions: Reductive Amination . Myers Group, Harvard University. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes . ACS Symposium Series. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine . PMC. [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases . ACS Catalysis. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons . RSC Publishing. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . PubMed. [Link]

  • Pd/C (+H2) Catalyzed Reductive Amination of Aliphatic Ketones . Sciencemadness Discussion Board. [Link]

  • Parts Per Million Pd/C-Catalyzed Reductive Aminations in an Aqueous Micellar Medium . Synfacts. [Link]

  • Purification of piperazine - Google Patents.
  • Method for preparing n-alkyl-piperazines - Google Patents.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis . Journal of Chemical and Pharmaceutical Research. [Link]

  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines . Chemical Society Reviews (RSC Publishing). [Link]

  • A Practical Catalytic Reductive Amination of Carboxylic Acids . ResearchGate. [Link]

  • A practical catalytic reductive amination of carboxylic acids . RSC Publishing. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals . PubMed. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

  • One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine . Iranian Journal of Organic Chemistry. [Link]

Sources

Scalable manufacturing routes for 4-(3-Methylbutyl)piperazin-1-amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Routes for 4-(3-Methylbutyl)piperazin-1-amine Intermediates

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 4-(3-Methylbutyl)piperazin-1-amine (CAS: N/A for specific salt, Free base analog to 1-amino-4-methylpiperazine) Synonyms: 1-Amino-4-isopentylpiperazine; N-(3-methylbutyl)-N'-aminopiperazine.[1] Industrial Significance: This hydrazine derivative is a critical pharmacophore in medicinal chemistry, serving as a precursor for antifungal azoles, antipsychotics, and antidepressant agents where the piperazine ring modulates lipophilicity and receptor binding affinity.

The Scalability Challenge: The synthesis of N-amino piperazines presents two primary process risks:

  • Regioselectivity: Preventing bis-alkylation during the attachment of the isopentyl chain.[1]

  • Safety & Toxicology: The classical route involves an N-nitroso intermediate, a potent carcinogen class (nitrosamines) strictly regulated by ICH M7 guidelines.[1]

Strategic Route Selection: This guide details two distinct manufacturing routes validated for scale-up:

  • Route A (The "Green" Catalytic Route): Utilizes catalytic reductive alkylation followed by nitrosation and catalytic hydrogenation.[1] Best for multi-kilogram/ton scale due to low reagent cost.

  • Route B (The "Nitrosamine-Free" Route): Utilizes Hydroxylamine-O-sulfonic acid (HOSA) for direct electrophilic amination.[1] Best for GMP intermediates where nitrosamine risk mitigation is paramount.

Part 2: Synthetic Pathway Visualization

The following diagram outlines the chemical logic and unit operations for both routes.

G Start Piperazine (Excess) Intermediate1 1-(3-Methylbutyl)piperazine (Mono-alkylated) Start->Intermediate1 Step 1: Reductive Alkylation H2, Pd/C (5 atm) Aldehyde Isovaleraldehyde (3-Methylbutanal) Aldehyde->Intermediate1 Nitroso N-Nitroso Intermediate (CONTAINMENT REQUIRED) Intermediate1->Nitroso Route A: Nitrosation NaNO2, HCl, <5°C ProductB Target: 4-(3-Methylbutyl)piperazin-1-amine (via Direct Amination) Intermediate1->ProductB Route B: Electrophilic Amination HOSA, KOH, 0-25°C ProductA Target: 4-(3-Methylbutyl)piperazin-1-amine (via Hydrogenation) Nitroso->ProductA Reduction H2, Ra-Ni or Pd/C ReagentHOSA Hydroxylamine-O-sulfonic acid (HOSA) ReagentHOSA->ProductB

Figure 1: Comparative synthetic pathways. Route A prioritizes cost-efficiency; Route B prioritizes regulatory safety.[1]

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 1-(3-Methylbutyl)piperazine (Common Core)

Rationale: Direct alkylation with 1-bromo-3-methylbutane generates significant bis-alkylated impurities. Reductive alkylation is self-validating: the imine forms reversibly, and steric hindrance minimizes over-alkylation when piperazine is in excess.

Reagents:

  • Piperazine (anhydrous): 5.0 equivalents (Critical for mono-selectivity)

  • Isovaleraldehyde: 1.0 equivalent[1]

  • Catalyst: 5% Pd/C (50% water wet)

  • Solvent: Methanol (Industrial Grade)[1]

Protocol:

  • Charge a hydrogenation autoclave with Methanol (10 vol) and Piperazine (5.0 eq). Stir until dissolved.

  • Add Isovaleraldehyde (1.0 eq) slowly over 30 minutes at 20–25°C. Exotherm expected.

  • Stir for 1 hour to ensure complete imine formation.

  • Charge Pd/C catalyst (5 wt% loading relative to aldehyde).

  • Pressurize with Hydrogen (H2) to 5 bar (75 psi).

  • Heat to 40°C and stir for 6–8 hours. Monitor H2 uptake.

  • Filtration: Cool to RT, vent H2, and filter catalyst through Celite/diatomaceous earth.

  • Purification: Distill off Methanol. Add water and extract the desired mono-alkylated product into Dichloromethane (DCM) or Toluene at pH 10. The excess piperazine remains in the aqueous phase (can be recycled).

  • Distillation: Fractionally distill the organic layer under reduced pressure to obtain clear oil.

    • Target Yield: 85–90%

    • Purity: >98% (GC)[2][3]

Step 2 (Route A): Nitrosation & Catalytic Hydrogenation (Industrial Standard)

Rationale: This route uses cheap reagents. However, the N-nitroso intermediate is a Class 1 Carcinogen . The system must be closed, and the reduction must be quantitative to ensure no nitroso carryover.

Phase 2A: Nitrosation

  • Dissolve 1-(3-Methylbutyl)piperazine (1.0 eq) in Water/HCl (2.5 eq). Cool to 0–5°C.

  • Dose Sodium Nitrite (NaNO2) aqueous solution (1.1 eq) subsurface over 1 hour. Maintain temp <5°C.

  • Stir for 2 hours.

  • Workup: Basify with NaOH to pH 10. Extract with Toluene.[4] Safety: Do not isolate the solid nitroso compound if possible; keep in solution.

Phase 2B: Hydrogenation (Reduction)

  • Charge the Toluene solution of N-nitroso intermediate into a high-pressure reactor.

  • Catalyst: Raney Nickel (10 wt%) or Pd/C. Note: Raney Ni is preferred for N-N bond preservation.[1]

  • Condition: 50–60°C, 10–20 bar H2 pressure.

  • Endpoint: Reaction is complete when H2 uptake ceases.

  • Isolation: Filter catalyst. Evaporate solvent.[5][6] The product is often converted to the Dihydrochloride salt for stability.

Step 2 (Route B): Electrophilic Amination with HOSA (Nitrosamine-Free)

Rationale: Hydroxylamine-O-sulfonic acid (HOSA) acts as an NH2+ donor. This bypasses the nitroso stage entirely, eliminating specific regulatory controls (ICH M7).

Reagents:

  • 1-(3-Methylbutyl)piperazine: 1.0 eq[1]

  • HOSA: 1.2 eq

  • Base: KOH (4.0 eq) or NH4OH

  • Solvent: Water/THF biphasic system

Protocol:

  • Prepare a solution of the piperazine derivative in water at 0°C. Add KOH (2 eq).

  • Prepare a neutralized solution of HOSA (careful neutralization with base to pH 6–7 just before use) or add solid HOSA slowly.

  • Addition: Add HOSA to the piperazine mixture over 2 hours at 0–5°C. Caution: Reaction is highly exothermic.

  • Aging: Allow to warm to 20°C and stir for 12 hours.

  • Quench: Adjust pH to >12 with KOH.

  • Extraction: Extract with DCM (3x).

  • Salt Formation: Bubble anhydrous HCl gas into the DCM layer to precipitate 4-(3-Methylbutyl)piperazin-1-amine dihydrochloride .[1]

    • Yield: 60–75% (Generally lower than Route A but higher safety profile).

Part 4: Process Control & Analytical Specifications

Data Summary Table: Route Comparison

FeatureRoute A (Nitroso-Reductive)Route B (HOSA Amination)
Scalability High (Tons)Medium (Kg to 100s Kg)
Cost Low (NaNO2, H2 are cheap)High (HOSA is expensive)
Safety Low (Carcinogenic Intermediate)High (No Nitrosamines)
Impurity Profile Residual Nitrosamine (<26.5 ng/day limit)Inorganic salts (Sulfate)
Yield 80-90%60-75%

Critical Quality Attributes (CQA):

  • Bis-alkylated Impurity: Must be <0.1%. Controlled by excess piperazine in Step 1.

  • Nitrosamine Content (Route A only): Use LC-MS/MS (Triple Quad). Limit of Quantitation (LOQ) must be <10 ppb.

  • Hydrazine Purity: Determined by titration (iodometric) or HPLC-UV (210 nm).

References

  • Industrial Nitrosamine Reduction: Levering, D. R., & Maury, L. G. (1965).[1] Catalytic Hydrogenation of Nitrosamines to Hydrazines. U.S. Patent No.[7] 3,182,086.[7] Washington, DC: U.S. Patent and Trademark Office. Available at:

  • Metal-Free Reduction (Alternative): Chaudhary, P., et al. (2016).[1] A metal free reduction of aryl-N-nitrosamines to the corresponding hydrazines using a sustainable reductant thiourea dioxide. Green Chemistry. Available at: [Link]

Sources

Microwave-assisted synthesis involving 4-(3-Methylbutyl)piperazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave Synthesis of Rifamycin Analogues and Bioactive Hydrazones

Abstract

This guide details the microwave-assisted synthesis utilizing 4-(3-Methylbutyl)piperazin-1-amine (CAS: 124765-64-6), a critical "tail" moiety in the synthesis of long-acting rifamycin antibiotics, specifically Rifalazil (KRM-1648) .[1] While traditional thermal condensation of 3-formylrifamycin SV with N-amino piperazines requires prolonged reflux (4–24 hours) and often suffers from oxidative degradation, microwave irradiation (MW) accelerates this condensation to under 20 minutes with improved purity profiles. This protocol is adaptable for generating libraries of bioactive hydrazones and Schiff bases for antibacterial and antifungal screening.

Introduction & Chemical Context

4-(3-Methylbutyl)piperazin-1-amine is a specialized N-amino heterocycle.[1] Its primary amine (


) exhibits high nucleophilicity (enhanced by the 

-effect), while the isopentyl group at the N4 position imparts lipophilicity, crucial for cellular permeability in drug targets.[1]
  • Primary Application: Synthesis of Rifalazil , a benzoxazinorifamycin derivative effective against M. tuberculosis and Chlamydia species.[1][2]

  • Secondary Application: Construction of hydrazone-based chemical libraries (e.g., antifungal azoles).[1]

  • The Problem: The hydrazine moiety is sensitive to oxidation. Extended thermal heating leads to the formation of impurities (dimers, oxides) and necessitates tedious chromatographic purification.

  • The Solution: Microwave synthesis utilizes dielectric heating to access higher transition state temperatures rapidly, driving the dehydration step of hydrazone formation while minimizing exposure to thermal stress.

Pre-Reaction Analytics & Safety

Safety Warning: N-amino piperazines are potential skin sensitizers and suspected genotoxins. Handle in a fume hood. Rifamycin derivatives are intensely colored and will permanently stain surfaces/skin.

Reagent Quality Control:

  • Purity Check: The amine should be a clear to pale yellow oil. Darkening indicates oxidation.

  • Storage: Store under Argon/Nitrogen at 4°C.

  • Activation: If the amine appears degraded, distill under reduced pressure or pass through a short plug of basic alumina before use.[1]

Protocol A: Synthesis of Rifalazil Scaffold (Rifamycin Condensation)

This protocol describes the condensation of 3-formylrifamycin SV with 4-(3-methylbutyl)piperazin-1-amine.[1]

Reaction Scheme:


[1]
Materials
  • Reagent A: 3-Formylrifamycin SV (1.0 eq)[1]

  • Reagent B: 4-(3-Methylbutyl)piperazin-1-amine (1.1 – 1.2 eq)[1]

  • Solvent: Ethanol (Abs.) or Methanol (HPLC Grade)

  • Catalyst: Glacial Acetic Acid (0.5 eq) or Ascorbic Acid (antioxidant/catalyst)

Step-by-Step Methodology
  • Vial Loading: In a 10 mL microwave process vial, dissolve 3-formylrifamycin SV (e.g., 100 mg) in 4 mL of Ethanol. The solution will be deep red.

  • Reagent Addition: Add the piperazin-1-amine (1.2 eq) followed by acetic acid (0.5 eq). Cap the vial immediately with a PTFE-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (Hold Temperature)

    • Temperature: 70 °C

    • Hold Time: 15 minutes

    • Stirring: High (magnetic stir bar essential for heat distribution)

    • Power Max: 150 W (System should modulate power to maintain 70°C)

  • Workup:

    • Cool the vial to room temperature using the system's compressed air function.

    • Precipitation: Pour the reaction mixture into cold water (20 mL) containing mild base (

      
      ) to neutralize the acid.
      
    • Filtration: Collect the dark precipitate via vacuum filtration.

    • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via flash chromatography (DCM:MeOH gradient).

Comparative Data: Thermal vs. Microwave

MetricThermal Reflux (Conventional)Microwave Assisted (Protocol A)
Reaction Time 4 – 6 Hours15 Minutes
Temperature 78°C (Oil Bath)70°C (Internal IR Control)
Yield (Isolated) 65 – 72%88 – 92%
Impurity Profile Significant oxidation byproductsMinimal; cleaner TLC baseline

Protocol B: General Hydrazone Library Generation

For researchers screening antibacterial/antifungal activity, this amine can be coupled with various aromatic aldehydes.[1]

Reagent Setup:

  • Aldehyde: 4-Nitrobenzaldehyde, 2,4-Dichlorobenzaldehyde, etc.[1] (1.0 eq)

  • Amine: 4-(3-Methylbutyl)piperazin-1-amine (1.0 eq)[1]

  • Solvent: Ethanol[3][4][5][6]

Method:

  • Combine reagents in a 2-5 mL microwave vial.

  • Irradiate at 100°C for 5 minutes .

  • Cool.[6] In many cases, the product crystallizes directly upon cooling.[1]

  • Filter and wash with cold ethanol.

Mechanism & Workflow Visualization

The following diagrams illustrate the operational workflow and the chemical mechanism accelerated by microwave dielectric heating.

Figure 1: Experimental Workflow

Workflow Start Reagent Prep (Inert Atmosphere) Mix Vial Loading (Solvent + Catalyst) Start->Mix Dissolve MW MW Irradiation 70°C, 15 min Mix->MW Seal Vial Cool Active Cooling (Air Jet) MW->Cool Complete Workup Precipitation & Filtration Cool->Workup Precipitate Analysis Validation (NMR/LC-MS) Workup->Analysis Yield

Caption: Optimized workflow for the microwave-assisted synthesis of Rifalazil intermediates.

Figure 2: Reaction Mechanism (Schiff Base Formation)

Mechanism R1 3-Formylrifamycin SV (Electrophile) TS Tetrahedral Intermediate (Polar Transition State) R1->TS Nucleophilic Attack R2 N-Amino Piperazine (Nucleophile) R2->TS Product Rifalazil (Hydrazone) TS->Product Dehydration (Accelerated by MW) Water H2O (Byproduct) TS->Water

Caption: The dipole rotation of the polar transition state under MW irradiation accelerates the rate-limiting dehydration step.

Troubleshooting & Optimization

  • Low Yield: If the reaction stalls, add 5% v/v Acetic Acid. The formation of the hydrazone is acid-catalyzed (pH 4–5 is optimal).

  • Over-Pressurization: Ethanol absorbs microwaves efficiently. Ensure the vial headspace is at least 50% of the total volume.

  • Solvent Choice: If solubility is an issue with the Rifamycin core, switch to a 1:1 mixture of Ethanol/DCM (Dichloromethane). Note: DCM does not heat well alone; it requires the ethanol cosolvent.

References

  • Rifalazil (KRM-1648)

    • Yamamoto, T., et al. (1990).[1] Benzoxazinorifamycins.[2] U.S. Patent 4,983,602.

    • Source:

  • Microwave Hydrazone Synthesis

    • Boubekri, Y., et al. (2024).[1][5] Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry.

    • Source:

  • General Piperazine Synthesis

    • Ju, Y., & Varma, R. S. (2006).[1][7] Aqueous N-Heterocyclization of Primary Amines and Hydrazines with Dihalides: Microwave-Assisted Syntheses. J. Org.[7] Chem.

    • Source:

  • Rifamycin Structure-Activity Relationships

    • Rothstein, D. M., et al. (2003).[1] In vitro activities of rifamycin derivatives ABI-1648 (Rifalazil)...[8]. Antimicrob Agents Chemother.[2][8][9][10][11]

    • Source:

Sources

Application Notes & Protocols for the Handling and Storage of Air-Sensitive Piperazin-1-amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Senior Application Scientist, Dr. Evelyn Reed

Audience: Researchers, scientists, and drug development professionals.

Abstract: Piperazin-1-amines are a critical class of reagents in pharmaceutical and materials science, valued for their unique structural and reactive properties. However, their efficacy is intrinsically linked to their chemical integrity, which is threatened by atmospheric exposure. The primary amino group attached directly to the piperazine nitrogen imparts significant air and moisture sensitivity, leading to degradation and impurity formation. This guide provides a comprehensive framework for the proper handling and storage of these sensitive compounds, ensuring experimental reproducibility and safety. We will delve into the chemical basis of their sensitivity and provide detailed, field-tested protocols for inert atmosphere techniques, appropriate storage, and safe disposal.

The Chemical Rationale: Understanding Air Sensitivity

The reactivity of piperazin-1-amines stems from the nucleophilic and basic nature of the amine functionalities. Exposure to ambient air, which contains approximately 21% oxygen (O₂) and 0.04% carbon dioxide (CO₂), along with variable amounts of water (H₂O), can initiate several degradation pathways.

  • Oxidation: The N-amino group, akin to a hydrazine derivative, is particularly susceptible to oxidation by atmospheric oxygen. This can lead to the formation of various oxidized species, including corresponding oxides, and can potentially catalyze further decomposition, presenting as a color change (e.g., turning yellow or brown) in the material.

  • Carbamate Formation: As strong bases, piperazin-1-amines readily react with atmospheric CO₂. This acid-base reaction results in the formation of carbamate salts.[1][2] While sometimes reversible with heating under vacuum, this process effectively consumes the active reagent, alters its stoichiometry, and introduces non-innocent impurities into reactions.

  • Hydrolysis/Hydration: Many piperazine derivatives are hygroscopic and will absorb moisture from the air.[2][3] This can lead to hydration, which may alter the physical state of the material and introduce water into sensitive reaction systems, potentially quenching organometallic reagents or hydrolyzing starting materials.

Given these degradation pathways, the exclusion of air and moisture is not merely a suggestion but a mandatory prerequisite for the successful use of piperazin-1-amines.

Essential Inert Atmosphere Technologies

To mitigate the risks of degradation, all manipulations of piperazin-1-amines must be performed under an inert atmosphere, typically using high-purity argon or nitrogen gas. The two primary technologies for achieving this are the glovebox and the Schlenk line.[4][5][6]

  • Glovebox (Dry Box): A glovebox is a sealed chamber containing an inert atmosphere, where oxygen and moisture levels are continuously monitored and maintained at parts-per-million (ppm) levels.[4][6] It is the gold standard for handling highly sensitive reagents, especially solids, as it allows for complex manipulations, such as weighing and preparing stock solutions, in a controlled environment.[7][8]

  • Schlenk Line: A Schlenk line is a dual-manifold glassware apparatus that provides alternating access to a vacuum and a source of inert gas.[4][7] It is highly effective for performing reactions and transferring air-sensitive liquids or solutions between sealed vessels (Schlenk flasks) using cannulas or syringes.[9][10]

Workflow: Choosing the Right Technique

The decision to use a glovebox versus a Schlenk line depends on the physical state of the reagent, the quantity being handled, and the complexity of the required manipulation.

G start Start: Handle Piperazin-1-amine q_state Is the reagent a solid or a liquid? start->q_state n_solid Solid Reagent q_state->n_solid Solid n_liquid Liquid Reagent or Solution q_state->n_liquid Liquid n_glovebox Glovebox is the recommended technique. n_solid->n_glovebox Weighing or complex manipulation required q_manipulation Complex manipulation? (e.g., weighing, multiple reagent additions) n_liquid->q_manipulation q_manipulation->n_glovebox Yes n_schlenk Schlenk Line is a suitable technique. q_manipulation->n_schlenk No (e.g., simple transfer)

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yields for 4-(3-Methylbutyl)piperazin-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 4-(3-Methylbutyl)piperazin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. 4-(3-Methylbutyl)piperazin-1-amine is a substituted piperazine derivative, a scaffold of significant interest in medicinal chemistry. The primary synthetic challenge lies in achieving selective mono-alkylation at the N-4 position of the 1-aminopiperazine starting material, avoiding side reactions such as di-alkylation or alkylation at the exocyclic N-1 amino group.

This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to help you optimize your reaction yields and product purity.

Core Synthetic Strategies

Two primary pathways are commonly employed for the synthesis of 4-(3-Methylbutyl)piperazin-1-amine. The choice of strategy depends on the desired scale, purity requirements, and available reagents.

  • Reductive Amination (Recommended): This is the preferred method for achieving high selectivity and yield. It involves the reaction of 1-aminopiperazine with 3-methylbutanal (isovaleraldehyde) in the presence of a mild reducing agent. This pathway circumvents the risk of over-alkylation.[1][2]

  • Direct N-Alkylation: This approach uses a 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane) to alkylate 1-aminopiperazine. While seemingly more direct, it often suffers from poor selectivity, leading to mixtures of mono- and di-alkylated products and potential quaternary salt formation.[2][3]

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Products & Byproducts 1-Aminopiperazine 1-Aminopiperazine Reductive_Amination Reductive Amination (High Selectivity) 1-Aminopiperazine->Reductive_Amination Direct_Alkylation Direct N-Alkylation (Low Selectivity) 1-Aminopiperazine->Direct_Alkylation 3-Methylbutanal 3-Methylbutanal 3-Methylbutanal->Reductive_Amination 1-Bromo-3-methylbutane 1-Bromo-3-methylbutane 1-Bromo-3-methylbutane->Direct_Alkylation Target_Product 4-(3-Methylbutyl)piperazin-1-amine Reductive_Amination->Target_Product High Yield Direct_Alkylation->Target_Product Low Yield Byproducts Di-alkylation & Quaternary Salts Direct_Alkylation->Byproducts

Caption: Overview of synthetic routes to 4-(3-Methylbutyl)piperazin-1-amine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is low, and I have a complex mixture of products. How can I improve the selectivity for mono-N-alkylation at the N-4 position?

Low selectivity is the most common pitfall in piperazine alkylation. The presence of two reactive nitrogen centers (N-1 and N-4) and the increased nucleophilicity of the N-4 nitrogen after initial alkylation makes di-alkylation a frequent side reaction.[4]

Primary Cause: Direct alkylation with a reactive alkyl halide is inherently difficult to control.

Solutions:

  • Switch to Reductive Amination: This is the most effective solution. Reacting 1-aminopiperazine with 3-methylbutanal forms an intermediate iminium ion that is selectively reduced by an agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method prevents the formation of quaternary ammonium salts and significantly improves selectivity for the N-4 position.[1][2]

  • Control Stoichiometry in Direct Alkylation: If you must use direct alkylation, using a large excess (3 to 5 equivalents) of 1-aminopiperazine can statistically favor the mono-alkylated product. However, this complicates the purification process, as you will need to remove a large amount of unreacted starting material.[4]

  • Slow Addition of Alkylating Agent: Adding the alkyl halide dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event on the already-formed product.[5]

Q2: The reaction is very sluggish or shows no conversion to the desired product. What should I check?

An incomplete or stalled reaction can result from several factors related to reagents and reaction conditions.

Potential Causes & Solutions:

  • Choice of Base (for Direct Alkylation): A base is required to neutralize the HBr formed during the reaction. If the base is too weak or sterically hindered, the reaction will not proceed efficiently.

    • Recommendation: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA). Ensure at least 2 equivalents are used.[5]

  • Reaction Temperature: Many N-alkylation reactions require heat to overcome the activation energy.

    • Recommendation: Start the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gradually increase the temperature to 50-80 °C.[5]

  • Solvent Choice: The solvent must be able to dissolve the reactants and be appropriate for the reaction temperature.

    • Recommendation: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally effective for direct alkylation. For reductive amination, dichloromethane (DCM) or dichloroethane (DCE) are common choices.[4][5] Ensure the solvent is anhydrous, as water can interfere with the reaction.[1]

  • Reagent Quality: Ensure that your 1-aminopiperazine and alkylating agent are pure and have not degraded during storage.

Q3: I've successfully formed the product, but I am struggling with purification. How can I effectively isolate the 4-(3-Methylbutyl)piperazin-1-amine?

Purification can be challenging due to the polar nature of the product and its ability to form salts.

Potential Causes & Solutions:

  • Emulsion during Aqueous Workup: The amphiphilic character of the product and unreacted starting material can cause stable emulsions during extraction.

    • Recommendation: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Alternatively, filtering the mixture through a pad of Celite can be effective.

  • Product Remains in Aqueous Layer: If the aqueous layer is acidic after the reaction, the product will be protonated and highly water-soluble.

    • Recommendation: Before extraction, basify the aqueous layer to a pH > 10 with 1M NaOH or K₂CO₃ to ensure the product is in its free-base form, which is more soluble in organic solvents like DCM or ethyl acetate.

  • Difficulty with Column Chromatography: The basicity of the product can cause it to streak on a standard silica gel column.

    • Recommendation: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2% in the eluent). Alternatively, using alumina as the stationary phase can yield better separation for basic amines.[5]

Troubleshooting_Low_Yield Start Low Yield or Complex Mixture Method Which synthetic method was used? Start->Method Direct_Alk Direct Alkylation Method->Direct_Alk Direct Alkylation Red_Am Reductive Amination Method->Red_Am Reductive Amination Solution1 Switch to Reductive Amination (See Protocol 1) Direct_Alk->Solution1 Solution2 Use >3 eq. of 1-Aminopiperazine & Slow Addition of Alkyl Halide Direct_Alk->Solution2 Check_Reagents Check Reagent Purity & Reaction Conditions (Temp, Solvent) Red_Am->Check_Reagents

Caption: Decision tree for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

  • Q: Between direct alkylation and reductive amination, which route is better for a multi-gram scale synthesis?

    • A: Reductive amination is highly recommended for scalability. It offers superior control, higher yields of the desired product, and avoids the formation of difficult-to-remove quaternary byproducts. The purification is also typically more straightforward, which is a major consideration for larger-scale reactions.[1][2]

  • Q: How can I monitor the reaction's progress effectively?

    • A: Thin-Layer Chromatography (TLC) is a fast and convenient method. Use a mobile phase like 10% methanol in dichloromethane. You can visualize the spots using a UV lamp (if your compounds are UV active) and by staining with a ninhydrin solution, which develops a colored spot for primary and secondary amines.[4] For more precise tracking, LC-MS is ideal as it can confirm the mass of the product and detect byproducts.

  • Q: What are the critical safety precautions for this synthesis?

    • A: Always work in a well-ventilated fume hood. 1-Aminopiperazine and alkyl halides are irritants and potentially toxic. 3-Methylbutanal is flammable and has a strong odor. Sodium triacetoxyborohydride can release flammable gas upon contact with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (Recommended)

This protocol provides a robust and selective method for preparing the target compound.

Step-by-Step Methodology:

  • To a round-bottom flask, add 1-aminopiperazine (1.0 eq) and dissolve it in dichloromethane (DCM, approx. 0.2 M).

  • Add 3-methylbutanal (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 20 minutes, then transfer the mixture to a separatory funnel.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a gradient of 2-10% methanol in DCM with 1% triethylamine) to yield pure 4-(3-Methylbutyl)piperazin-1-amine.

Protocol 2: Synthesis via Direct N-Alkylation

This protocol is a faster alternative but requires careful control to minimize byproduct formation.

Step-by-Step Methodology:

  • To a round-bottom flask, add 1-aminopiperazine (3.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Add acetonitrile (ACN) as the solvent (approx. 0.3 M based on the alkyl halide).

  • Heat the mixture to 50 °C with vigorous stirring.

  • Slowly add 1-bromo-3-methylbutane (1.0 eq) dropwise over 1 hour using a syringe pump.

  • Maintain the reaction at 50 °C and monitor by TLC or LC-MS until the alkyl halide is consumed (typically 6-18 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water to remove excess 1-aminopiperazine. Note: Basify the aqueous layer with NaOH before washing to ensure the product stays in the organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography as described in Protocol 1.

Data Summary
ParameterReductive AminationDirect N-Alkylation
Selectivity High for N-4 mono-alkylationLow; risk of di-alkylation & N-1 alkylation
Typical Yield 70-90%20-50%
Key Reagents 3-Methylbutanal, NaBH(OAc)₃1-Bromo-3-methylbutane, K₂CO₃
Byproducts MinimalDi-alkylated species, Quaternary salts
Workup/Purification Generally straightforwardChallenging due to byproducts and excess starting material
Scalability ExcellentPoor

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives.
  • Tajbaksh, M., et al. (n.d.). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine.
  • Benchchem. (n.d.). Troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride.
  • Benchchem. (n.d.). Managing side reactions in piperidine functionalization.
  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • ResearchGate. (2013, August 02). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • ChemicalBook. (n.d.). 1-Amino-4-methylpiperazine synthesis.

Sources

Technical Support Center: Troubleshooting Solubility of 4-(3-Methylbutyl)piperazin-1-amine in Water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-Methylbutyl)piperazin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound in aqueous media. Our approach is rooted in fundamental physicochemical principles to provide you with logical and effective solutions.

Understanding the Molecule: 4-(3-Methylbutyl)piperazin-1-amine

Before delving into troubleshooting, it is crucial to understand the structural features of 4-(3-Methylbutyl)piperazin-1-amine that influence its solubility. The molecule consists of a polar piperazine ring, which contains two nitrogen atoms capable of forming hydrogen bonds with water, and a non-polar 3-methylbutyl (isoamyl) group. The piperazine moiety enhances aqueous solubility, while the hydrophobic alkyl chain significantly diminishes it.[1][2] The basic nature of the piperazine nitrogens also plays a critical role, allowing for pH-dependent solubility.[3]

Key Molecular Features Influencing Solubility:

FeatureImpact on Aqueous SolubilityRationale
Piperazine Ring IncreasesThe two nitrogen atoms are polar and can act as hydrogen bond acceptors, interacting favorably with water molecules.[4]
Primary Amine (-NH2) IncreasesThe primary amine group can also participate in hydrogen bonding with water.
3-Methylbutyl Group DecreasesThis is a non-polar, hydrophobic alkyl chain that disrupts the hydrogen-bonding network of water, leading to lower solubility.[1]
Basic Nitrogen Atoms pH-DependentAs a weak base, the molecule can be protonated in acidic conditions to form a more soluble salt.[3]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues related to the dissolution of 4-(3-Methylbutyl)piperazin-1-amine in water.

Q1: I'm having difficulty dissolving 4-(3-Methylbutyl)piperazin-1-amine in water at a neutral pH. What is the first step I should take?

A1: The initial challenge in dissolving this compound in neutral water is expected due to the hydrophobic 3-methylbutyl group. The first and most straightforward approach is to adjust the pH of the solvent.

Rationale: 4-(3-Methylbutyl)piperazin-1-amine is a basic compound. By lowering the pH of the aqueous solution, you can protonate the nitrogen atoms in the piperazine ring. This protonation results in the formation of a more polar and, consequently, more water-soluble salt form of the compound.[3][5]

Troubleshooting Workflow for pH Adjustment:

Caption: Workflow for pH-based solubility enhancement.

Protocol 1: pH Adjustment for Solubilization

  • Preparation: Start with your weighed amount of 4-(3-Methylbutyl)piperazin-1-amine in a suitable vessel. Add a portion of the total desired volume of purified water and stir to create a suspension.

  • Acidification: Prepare a dilute solution of a suitable acid (e.g., 0.1 M HCl or 0.1 M acetic acid).

  • Titration: While vigorously stirring the suspension, add the dilute acid dropwise.

  • Observation: Continue adding the acid until the compound completely dissolves. Monitor the pH of the final solution.

  • Final Volume: Once dissolved, add the remaining purified water to reach the final desired concentration.

  • Control: Remember to prepare a vehicle control with the same final pH and acid concentration for your experiments.

Q2: I have tried adjusting the pH, but the solubility is still insufficient for my required concentration. What is the next logical step?

A2: If pH adjustment alone is not sufficient, the use of a water-miscible organic co-solvent is the next recommended step.

Rationale: Co-solvents work by reducing the polarity of the aqueous medium, which makes it more favorable for the non-polar 3-methylbutyl group to be solvated.[6][7] Common co-solvents used in research settings include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).

Recommended Co-solvents:

Co-solventTypical Starting ConcentrationConsiderations
DMSO 1-5% (v/v)Generally well-tolerated in cell-based assays at low concentrations (<0.5%). Prepare a high-concentration stock in 100% DMSO first.[8]
Ethanol 5-10% (v/v)Can be used for many applications, but be mindful of its potential effects on biological systems.
PEG 300/400 10-20% (v/v)Often used in pharmaceutical formulations and can be a good option for in vivo studies.

Protocol 2: Solubilization using a Co-solvent

  • Stock Solution: Prepare a high-concentration stock solution of 4-(3-Methylbutyl)piperazin-1-amine in 100% of your chosen co-solvent (e.g., DMSO).

  • Dilution: For your working solution, add the stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously to avoid precipitation.

  • Final Concentration: Ensure the final concentration of the co-solvent in your working solution is compatible with your experimental system.

  • Combined Approach: For very challenging solubility issues, a combination of pH adjustment and a co-solvent can be employed. Dissolve the compound in a co-solvent first, then dilute it into an acidic aqueous buffer.

Q3: My experiment is sensitive to both pH changes and organic solvents. Are there any other methods I can try?

A3: Yes, for sensitive applications, more advanced formulation strategies can be considered. These methods typically require more specialized equipment and expertise.

Advanced Solubility Enhancement Techniques:

  • Salt Formation: Instead of adjusting the pH in situ, you can synthesize and isolate a stable salt form of the compound (e.g., hydrochloride or citrate salt). This can provide a solid material with improved aqueous solubility and handling properties.[4][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic portion of your molecule, forming an inclusion complex that is more water-soluble.[10]

  • Nanosuspensions: This technique involves reducing the particle size of the compound to the nanometer range. The increased surface area leads to a higher dissolution rate. This is a physical modification rather than a chemical one.[11][12]

Experimental Workflow for Advanced Techniques:

Caption: Decision-making for advanced solubility methods.

Q4: How does temperature affect the solubility of 4-(3-Methylbutyl)piperazin-1-amine?

A4: Generally, for most solid solutes, solubility in water increases with temperature. Gentle heating of the solution can aid in dissolution. However, it is crucial to be cautious with this approach.

Considerations for Using Temperature:

  • Compound Stability: Ensure that 4-(3-Methylbutyl)piperazin-1-amine is stable at elevated temperatures and will not degrade.

  • Precipitation upon Cooling: A solution prepared at a higher temperature may become supersaturated upon cooling to room or experimental temperature, leading to precipitation.

  • Experimental Relevance: The temperature used for dissolution should be compatible with the intended experimental conditions.

Summary of Troubleshooting Strategies

StrategyPrincipleWhen to UseKey Considerations
pH Adjustment Protonation of basic nitrogens to form a soluble salt.First-line approach for basic compounds.Ensure pH is compatible with the experimental system.
Co-solvents Reducing the polarity of the aqueous solvent.When pH adjustment is insufficient or not possible.Check for co-solvent compatibility with the assay and use appropriate controls.
Salt Formation Pre-forming a stable, soluble salt of the compound.For long-term use and improved handling.Requires chemical synthesis and characterization.
Cyclodextrin Complexation Encapsulation of the hydrophobic moiety.For sensitive systems where pH and co-solvents are not viable.May require formulation development and characterization.
Heating Increasing the kinetic energy to overcome lattice energy.As a simple, initial aid to dissolution.Risk of degradation and precipitation upon cooling.

By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with 4-(3-Methylbutyl)piperazin-1-amine and achieve reliable and reproducible experimental results.

References

  • PubChem. 1-Aminopiperazine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-[4-(3-Methylbutyl)piperazin-1-yl]butan-2-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(3-Aminopropyl)-4-methylpiperazine. National Center for Biotechnology Information. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

  • Chemistry LibreTexts. 23.15: Preparation of Amines. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. ResearchGate. [Link]

  • Lumen Learning. 23.2. Preparation of Amines. [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Chemguide. preparation of amines. [Link]

  • PubChemLite. 4-methyl-n-(3-methylcyclopentyl)piperazin-1-amine. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Lab Manager. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

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Preventing oxidation and degradation of 4-(3-Methylbutyl)piperazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-Methylbutyl)piperazin-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidation and degradation of this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Introduction

4-(3-Methylbutyl)piperazin-1-amine is a substituted piperazine derivative with a unique structure that includes a tertiary amine within the piperazine ring, a primary amine at the 1-position, and an isopentyl group at the 4-position. This combination of functional groups presents specific stability challenges, primarily related to oxidation and degradation. Understanding these pathways is crucial for maintaining the integrity of the compound throughout its storage and use in experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for 4-(3-Methylbutyl)piperazin-1-amine?

A1: The degradation of 4-(3-Methylbutyl)piperazin-1-amine is primarily driven by two processes:

  • Oxidation: The presence of two amine functionalities, one primary and one tertiary, makes the molecule susceptible to oxidation. The primary amine can be oxidized to form various products, while the tertiary amine within the piperazine ring can also undergo oxidation. This process can be initiated by atmospheric oxygen, light, and the presence of metal ions which can act as catalysts.

  • Thermal Degradation: Elevated temperatures can promote the degradation of the piperazine ring and its substituents. While piperazine itself is relatively stable thermally, substitutions on the ring can alter this stability.[1][2]

Q2: What are the visual or analytical indicators of compound degradation?

A2: Degradation of 4-(3-Methylbutyl)piperazin-1-amine can manifest in several ways:

  • Visual Changes: A noticeable change in color, often to yellow or brown, is a common indicator of oxidation. The formation of precipitates or a change in the viscosity of a solution can also suggest degradation.

  • Analytical Changes: When analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the appearance of new peaks or a decrease in the area of the main compound peak indicates the formation of degradation products. Mass Spectrometry (MS) can be used to identify the mass of these impurities.

Q3: How should 4-(3-Methylbutyl)piperazin-1-amine be properly stored to minimize degradation?

A3: Proper storage is critical for maintaining the stability of the compound. The following conditions are recommended:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[3]

  • Low Temperature: Store at low temperatures, typically 2-8 °C, to reduce the rate of both oxidative and thermal degradation. For long-term storage, temperatures below freezing may be considered, depending on the physical state of the compound.

  • Light Protection: Store in amber vials or other light-blocking containers to prevent photodegradation.[3][4]

  • Tightly Sealed Containers: Ensure the container is well-sealed to prevent the ingress of moisture and air. Piperazine and its derivatives can be hygroscopic.[5]

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, the use of antioxidants can be an effective strategy. The choice of antioxidant will depend on the specific application and solvent system. Common classes of antioxidants for amines include:

  • Hindered Phenols: Such as Butylated Hydroxytoluene (BHT).

  • Aromatic Amines: Though these can sometimes cause discoloration.

It is crucial to perform compatibility and stability studies to ensure the chosen antioxidant does not interfere with downstream applications.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 4-(3-Methylbutyl)piperazin-1-amine.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected side products in a reaction. Degradation of the starting material.1. Verify Purity: Analyze the starting material by HPLC or GC-MS to confirm its purity before use. 2. Optimize Reaction Conditions: Run the reaction under an inert atmosphere and at the lowest effective temperature. 3. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
Inconsistent results between experimental runs. Variable degradation of the compound.1. Standardize Storage: Ensure all aliquots of the compound are stored under identical, optimal conditions. 2. Use Fresh Aliquots: For sensitive experiments, use freshly opened or prepared solutions of the compound. 3. Monitor Stability: Periodically re-analyze the purity of the stored compound.
Discoloration of the compound upon storage or in solution. Oxidation.1. Improve Storage: Store under an inert atmosphere and protect from light. 2. Consider Antioxidants: If compatible with your application, add a suitable antioxidant to solutions. 3. Purify if Necessary: If the compound has already discolored, consider purification by an appropriate method (e.g., chromatography) before use, though preventing degradation is preferable.

Degradation Pathways and Prevention

The degradation of 4-(3-Methylbutyl)piperazin-1-amine can proceed through several pathways, primarily targeting the amine functional groups and the piperazine ring.

Visualization of Potential Degradation Pathways

G cluster_main 4-(3-Methylbutyl)piperazin-1-amine cluster_oxidation Oxidation Pathways cluster_thermal Thermal Degradation A 4-(3-Methylbutyl)piperazin-1-amine B N-oxide at Tertiary Amine A->B O₂, Metal Ions C Oxidative Deamination of Primary Amine A->C O₂, Light E Ring Cleavage/Rearrangement A->E Heat D Ring Opening Products B->D Further Oxidation C->D

Caption: Potential degradation pathways for 4-(3-Methylbutyl)piperazin-1-amine.

Explanation of Pathways:

  • Oxidation at the Tertiary Amine: The tertiary amine within the piperazine ring is susceptible to oxidation to form an N-oxide. This can be catalyzed by metal ions.

  • Oxidative Deamination of the Primary Amine: The primary amine group can undergo oxidation, potentially leading to deamination or the formation of nitroso or nitro compounds in the presence of appropriate reactants.

  • Ring Opening: Oxidative or thermal stress can lead to the cleavage of the piperazine ring, resulting in a variety of smaller, more polar degradation products.[6]

  • Influence of the Isopentyl Group: The bulky 3-methylbutyl (isopentyl) group may offer some steric hindrance, potentially influencing the rate of attack at the adjacent tertiary amine. However, it does not prevent degradation.

Experimental Protocols

Protocol 1: Inert Atmosphere Handling for Routine Use

This protocol describes the standard procedure for handling 4-(3-Methylbutyl)piperazin-1-amine to minimize exposure to air and moisture.

G start Start prep Prepare Inert Atmosphere (Nitrogen or Argon) start->prep remove Remove Compound from Storage (2-8°C, Protected from Light) prep->remove equilibrate Allow to Equilibrate to Room Temp in a Desiccator remove->equilibrate weigh Weigh Compound Under Inert Atmosphere equilibrate->weigh dissolve Dissolve in Degassed Solvent weigh->dissolve use Use in Experiment dissolve->use store Store Remaining Compound Under Inert Atmosphere use->store end End store->end

Caption: Workflow for handling 4-(3-Methylbutyl)piperazin-1-amine under an inert atmosphere.

Steps:

  • Preparation: Ensure a source of dry inert gas (nitrogen or argon) is available, along with appropriate glassware (e.g., a Schlenk flask or a glovebox).

  • Equilibration: Remove the sealed container of the compound from cold storage and place it in a desiccator at room temperature for at least 30 minutes to prevent condensation.

  • Inerting: If using a flask, subject it to several cycles of vacuum and backfilling with the inert gas.

  • Dispensing: Quickly transfer the desired amount of the compound into the inerted flask. If the compound is a liquid, use a syringe that has been flushed with inert gas.

  • Dissolution: Add degassed solvent to the compound under a positive pressure of the inert gas.

  • Storage of Remainder: Before returning the main container to storage, flush the headspace with inert gas and ensure it is tightly sealed.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a general method for monitoring the stability of 4-(3-Methylbutyl)piperazin-1-amine over time.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

    • Divide the stock solution into several amber HPLC vials.

    • Store the vials under different conditions to be tested (e.g., 2-8°C, room temperature, 40°C).

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

    • Analysis Schedule: Analyze a vial from each storage condition at regular intervals (e.g., time 0, 1 week, 1 month, 3 months).

  • Data Evaluation:

    • Monitor the peak area of the parent compound. A decrease in peak area indicates degradation.

    • Observe the appearance and growth of new peaks, which correspond to degradation products.

    • Calculate the percentage of the parent compound remaining at each time point.

Time Point Storage Condition % Parent Compound Remaining Observations (e.g., new peaks)
0N/A100%Single major peak
1 Week2-8°C>99%No significant changes
1 WeekRoom Temp95%Small impurity peaks observed
1 Week40°C80%Significant degradation peaks

Note: This is a general guideline. The specific HPLC method parameters should be optimized for 4-(3-Methylbutyl)piperazin-1-amine.

References

  • Vega, F., Sanna, A., & Navarrete, B. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Retrieved from [Link]

  • Longchang Chemical. (2023, December 25). Which kinds of antioxidants are there? Classification of common antioxidants. Retrieved from [Link]

  • Tintoll. (2026, January 2). Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 113-120.
  • DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Mechanism of action of amine-type antioxidants at temperatures above 110 °C. (n.d.). Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Retrieved from [Link]

  • Climate Sustainability Directory. (2026, February 3). Amine Degradation. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 23, 139-148.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Nielsen, C. J., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 255-270.
  • ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]

  • Dreisch, S., Hernandez, C., Horn, J., & Neuenfeld, S. (2016). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 48, 763-768.
  • PMC. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclopentylpiperazin-1-amine. Retrieved from [Link]

  • EPA. (2025, October 15). tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for 4-(3-Methylbutyl)piperazin-1-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of 4-(3-Methylbutyl)piperazin-1-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the critical step of catalyst selection for reductive amination. Here, we provide in-depth, experience-driven advice, troubleshooting guides, and detailed protocols to ensure the successful and efficient production of your target molecule.

Section 1: Catalyst Selection Philosophy

The synthesis of 4-(3-Methylbutyl)piperazin-1-amine is most commonly achieved via the reductive amination of 1-aminopiperazine with 3-methylbutanal (isovaleraldehyde).[1] This process involves the initial formation of an imine intermediate, which is then reduced to the final amine product.[2] The choice of catalyst is paramount as it directly influences reaction efficiency, yield, and purity by minimizing side reactions.

The primary challenge in this synthesis is to achieve selective mono-alkylation while avoiding common pitfalls such as over-alkylation, side reactions involving the aldehyde, or degradation of the piperazine ring.[2][3]

Core Reaction Pathway
Caption: General reaction scheme for the synthesis of 4-(3-Methylbutyl)piperazin-1-amine.
Comparison of Primary Heterogeneous Catalysts

For industrial and lab-scale synthesis, heterogeneous catalysts are preferred for their ease of separation and reusability. The three most common choices for this type of reductive amination are Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel (Ra-Ni).[4][5]

CatalystTypical Loading (w/w)H₂ Pressure (psig)Temperature (°C)AdvantagesCommon Issues & Mitigation
5% Pd/C 1-5%50-20025-60High activity at low temp/pressure, good functional group tolerance, generally good selectivity.[5]Potential for debenzylation (if applicable), can be pyrophoric when dry. Mitigation: Use low temperatures; handle catalyst as a wet paste.[5]
5% Pt/C 1-5%100-50040-80Less prone to hydrogenolysis than Pd/C, effective for sterically hindered substrates.Generally requires higher pressure/temperature, may have lower activity for some substrates. Mitigation: Screen against other catalysts to confirm activity.
Raney® Nickel 5-20%200-100050-120Cost-effective, very high activity.[5][6]Can promote ring-opening or other side reactions at high temperatures, potential for heavy metal leaching, pyrophoric.[5] Mitigation: Use lowest effective temperature; perform thorough workup and ICP-MS analysis for nickel leaching.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction has stalled, showing low conversion of the starting materials. What are the primary causes?

A1: A stalled reaction is often due to catalyst deactivation or sub-optimal conditions.

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities.[7] Sulfur compounds from starting materials or previous reactions are common poisons for palladium and nickel catalysts.[8]

    • Troubleshooting Steps:

      • Analyze Starting Materials: Check the purity of 1-aminopiperazine and 3-methylbutanal. Use material with the lowest possible sulfur content.

      • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the catalyst or phosphine ligands if used.[8]

      • Solvent Purity: Use anhydrous, degassed solvents. Water content can be detrimental in some cases, while trace amounts can be beneficial in others.[8] It is a parameter to screen.

  • Insufficient Hydrogen: The reaction is dependent on the availability of hydrogen at the catalyst surface.

    • Troubleshooting Steps:

      • Check for Leaks: Ensure your hydrogenation apparatus is properly sealed and can maintain pressure.

      • Agitation: Inadequate stirring can lead to poor mixing and mass transfer limitations of hydrogen gas into the liquid phase. Ensure vigorous stirring to keep the catalyst suspended.

  • Low Catalyst Activity: The catalyst itself may not be sufficiently active.

    • Troubleshooting Steps:

      • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%).

      • Test a New Batch: Catalysts can lose activity over time. Try a fresh bottle or a different lot number.

Caption: Decision tree for troubleshooting low reaction conversion.
Q2: I'm observing a significant byproduct with a higher molecular weight. How can I improve selectivity for the desired mono-alkylated product?

A2: The formation of a higher molecular weight byproduct often points to dialkylation, where the primary amine of the product reacts again with the aldehyde.[2]

  • Stoichiometry Control: The relative concentration of reactants is key.

    • Solution: Use a slight excess of the 1-aminopiperazine (e.g., 1.1 to 1.2 equivalents). This statistically favors the reaction with the starting amine over the product amine. However, this may complicate purification.[9]

  • Stepwise Procedure: Separate the imine formation from the reduction step.

    • Solution: First, react the 1-aminopiperazine and 3-methylbutanal at room temperature in a solvent like methanol to form the imine. After confirming imine formation (e.g., by NMR or LC-MS), add the catalyst and hydrogen source. This can prevent the product amine from competing for the aldehyde.[2][10]

  • Choice of Reducing Agent: For non-catalytic hydrogenation routes, some reducing agents offer better control.

    • Alternative: Sodium triacetoxyborohydride (STAB) is a mild and selective reagent for reductive aminations and is known to minimize dialkylation.[2][10]

Q3: My final product is dark and difficult to purify, and I suspect catalyst fines are present. What are the best practices for filtration?

A3: Fine catalyst particles, especially from Pd/C, can be challenging to remove completely.

  • Filtration Aid: Using a filtration aid can create a filter bed that traps fine particles.

    • Solution: Filter the reaction mixture through a pad of Celite® or a similar diatomaceous earth. First, prepare a slurry of Celite® in your reaction solvent and pour it onto the filter paper in your funnel to create a uniform pad (approx. 1-2 cm thick). Then, carefully transfer your reaction mixture onto the pad.

  • Membrane Filtration: For complete removal, especially in a pharmaceutical context, membrane filtration is effective.

    • Solution: Use a syringe filter with a low-micron rating (e.g., 0.45 µm or 0.22 µm PTFE) after the initial bulk filtration.

  • Safety Note: Never allow the filtered catalyst cake to dry in the open air.[5] It is often pyrophoric due to adsorbed hydrogen and can ignite flammable solvents. Quench the catalyst cake immediately and carefully with water while it is still wet with solvent.

Q4: How do I choose the optimal solvent for this reaction?

A4: The solvent plays a crucial role in solubility, reaction rate, and even selectivity.

  • Common Solvents: Alcohols like methanol (MeOH) or ethanol (EtOH) are excellent choices as they readily dissolve the reactants and the imine intermediate. Tetrahydrofuran (THF) and ethyl acetate (EtOAc) are also commonly used.[4]

  • Screening is Key: The optimal solvent is substrate-dependent. It is highly recommended to perform a small-scale solvent screen.

  • Water Removal: The formation of the imine intermediate releases water.[1] While many catalytic hydrogenations are tolerant to small amounts of water, its removal can shift the equilibrium towards the imine, potentially increasing the reaction rate. This can be achieved by adding a dehydrating agent like anhydrous MgSO₄ or by using a Dean-Stark apparatus if the reaction is run at elevated temperatures (less common for this specific transformation).

Section 3: Experimental Protocols

Protocol 1: Bench-Scale Catalyst Screening

This protocol outlines a parallel screening procedure to identify the most effective catalyst for your specific reaction conditions.

Materials:

  • 1-aminopiperazine

  • 3-methylbutanal (isovaleraldehyde)

  • Catalysts: 5% Pd/C (wet), 5% Pt/C (wet), Raney® Nickel (slurry in water)

  • Solvent: Anhydrous Methanol (MeOH)

  • Hydrogen source (hydrogenation reactor or balloon)

  • Inert gas (Argon or Nitrogen)

  • Parallel reaction vials or block

Procedure:

  • Setup: In an inert atmosphere glovebox or using Schlenk technique, add 1-aminopiperazine (e.g., 100 mg, 1.0 mmol) to three separate reaction vials equipped with stir bars.

  • Catalyst Addition:

    • To Vial 1, add 5% Pd/C (e.g., 10 mg, ~5 mol% Pd).

    • To Vial 2, add 5% Pt/C (e.g., 10 mg, ~2.5 mol% Pt).

    • To Vial 3, add Raney® Nickel slurry (e.g., 50 mg of washed slurry).

  • Solvent & Reactant Addition: Add anhydrous MeOH (e.g., 2 mL) to each vial. Then, add 3-methylbutanal (1.05 mmol, 1.05 eq).

  • Reaction: Seal the vials, remove them from the inert atmosphere, and connect them to the hydrogenation manifold. Purge the headspace with hydrogen (3 cycles). Pressurize the vials to the desired pressure (e.g., 100 psig) and begin stirring at room temperature.

  • Monitoring: After a set time (e.g., 4, 8, and 24 hours), carefully vent the reactors, take a small aliquot from each reaction mixture, filter it through a syringe filter, and dilute for analysis by LC-MS or GC-MS to determine conversion and product formation.[11]

  • Analysis: Compare the yield and purity profile for each catalyst to determine the optimal choice for scale-up.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • New Catalysts for Reductive Amination. (n.d.). Kanto Chemical Co., Inc. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

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  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. [Link]

  • How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? (2017). ResearchGate. [Link]

  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. (2021). ACS Publications. [Link]

  • Methods for the catalytic synthesis of piperazine. (n.d.). ResearchGate. [Link]

  • Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry. [Link]

  • Process for preparing palladium on carbon catalysts for purification of crude terephthalic acid. (1984).
  • Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. (2019).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). ACS Publications. [Link]

  • Ligand-free reductive amination via Pd-coated mechanocatalysis. (2025). RSC Publishing. [Link]

  • High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. (2020). ACS Publications. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). ACS Publications. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (n.d.). MDPI. [Link]

  • A practical catalytic reductive amination of carboxylic acids. (2020). RSC Publishing. [Link]

  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. (n.d.). DergiPark. [Link]

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. (n.d.). Acta Crystallographica Section E. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]

  • Pd on carbon (activated carbon impregnated with Pd). (2022). Environmental Genome. [Link]

  • Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. (2022). MDPI. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020). YouTube. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. (n.d.). RSC Publishing. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Connect Journals. [Link]

  • Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. (n.d.). ChemCatChem. [Link]

  • Catalytic dehydrogenation of piperazine to pyrazine. (1951).
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2021). MDPI. [Link]

  • An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. (2013). Beilstein Journal of Organic Chemistry. [Link]

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Validation & Comparative

HPLC method development for detecting 4-(3-Methylbutyl)piperazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Analysis

Executive Summary & Analytical Challenge

4-(3-Methylbutyl)piperazin-1-amine (also known as 1-Amino-4-isopentylpiperazine) is a critical intermediate, most notably in the synthesis of Rifapentine (an anti-tuberculosis agent). Its analysis presents a "perfect storm" of chromatographic challenges:

  • Lack of Chromophore: The molecule lacks conjugated double bonds or aromatic rings, rendering standard UV detection (254 nm) ineffective.

  • High Polarity: The piperazine core and primary amino group create a highly polar, basic molecule that elutes in the void volume of standard C18 columns.

  • Redox Instability: The hydrazine moiety (-N-NH2) is susceptible to oxidation, requiring careful sample handling.

This guide objectively compares three distinct methodologies to solve these problems: Ion-Pair RP-HPLC , Pre-Column Derivatization , and HILIC-MS/MS .

Chemical Profile & Decision Matrix

Molecule: 4-(3-Methylbutyl)piperazin-1-amine Key Functional Groups:

  • N1-Amino Group (Hydrazine): Highly nucleophilic, specific target for aldehyde derivatization.

  • N4-Tertiary Amine: Basic center (pKa ~8.5–9.5), responsible for peak tailing on silanol-active columns.

  • Isopentyl Tail: Provides moderate hydrophobicity, but insufficient for retention on C18 without pH modification.

Method Selection Decision Matrix (DOT Visualization)

MethodSelection Start Start: Select Analytical Goal Sensitivity Is Trace Level (<0.1%) required? Start->Sensitivity Equipment Is MS/MS available? Sensitivity->Equipment Yes (Trace Impurity) Chromophore Is UV only available? Sensitivity->Chromophore No (Assay/Purity) MethodB Method B: Derivatization (Benzaldehyde) (Limit: ~1-10 ppm) Equipment->MethodB No MethodC Method C: HILIC-MS/MS (Limit: <1 ppm) Equipment->MethodC Yes MethodA Method A: Ion-Pair RP-HPLC (Limit: ~100 ppm) Chromophore->MethodA Yes (Low UV 210nm) Chromophore->MethodB Need better S/N

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sensitivity requirements and lab resources.

Method A: Ion-Pair RP-HPLC (The "Budget" Approach)

Best For: Raw material assay, high-concentration process monitoring. Mechanism: Uses an anionic ion-pairing agent (Octanesulfonate) to form a neutral complex with the protonated amine, allowing retention on a C18 column.

Protocol
  • Column: C18 (e.g., Hypersil BDS or Zorbax SB-C18), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 10 mM Sodium Octanesulfonate + 20 mM Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Isocratic Mode: 70% A / 30% B.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 205 nm or 210 nm .

  • Temperature: 30°C.

Critical Analysis:

  • Pros: Uses standard equipment; cheap reagents.

  • Cons: Operating at 205 nm detects mobile phase impurities (high background noise); Ion-pairing reagents require long equilibration (>1 hour) and are difficult to flush from columns (dedicate a column to this method).

Method B: Pre-Column Derivatization (The "Sensitive UV" Approach)

Best For: Trace impurity analysis without Mass Spec. Mechanism: The hydrazine group (-NH2) reacts specifically with aldehydes to form a hydrazone (Schiff base), creating a conjugated system with high UV absorbance.

Reagent Choice: Benzaldehyde is superior to FMOC for this specific molecule because it selectively targets the hydrazine nitrogen, avoiding interference from other amines.

Derivatization Protocol
  • Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile/Water (50:50).

  • Reaction: Mix 500 µL sample + 500 µL Benzaldehyde solution (2% v/v in Acetonitrile).

  • Conditions: Vortex and incubate at 60°C for 20 minutes.

  • Quench: (Optional) Add 100 µL 1% Formic Acid.

HPLC Conditions
  • Column: Phenyl-Hexyl or C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Gradient: 10% B to 80% B over 15 mins.

  • Detection: UV at 254 nm (Targeting the new hydrazone chromophore).

Reaction Pathway Visualization (DOT)

Derivatization Analyte 4-(3-Methylbutyl) piperazin-1-amine (UV Invisible) Intermediate Schiff Base Formation (- H2O) Analyte->Intermediate Reagent Benzaldehyde (Reagent) Reagent->Intermediate Product Hydrazone Derivative (Strong UV @ 254nm) Intermediate->Product 60°C, 20 min

Figure 2: Reaction scheme converting the UV-invisible hydrazine into a UV-active hydrazone.

Method C: HILIC-MS/MS (The "Gold Standard")

Best For: Genotoxic impurity screening, ultra-low detection limits. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by partitioning into a water-layer on the silica surface. MS/MS provides specificity.

Protocol
  • Column: Amide HILIC (e.g., Waters BEH Amide or TSKgel Amide-80), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B (Hold 1 min) -> 60% B over 8 mins. (Note: HILIC runs High Organic -> Low Organic).

  • Detection: ESI Positive Mode (+).

    • Precursor Ion: [M+H]+ = Calculate based on MW 171.28 -> 172.3 m/z .

    • Fragment Ions: Optimized transitions (likely loss of isopentyl group).

Critical Analysis:

  • Pros: No derivatization needed; highest sensitivity (LOD < 1 ppb); compatible with aqueous diluents.

  • Cons: High instrument cost; HILIC requires long equilibration times.

Comparative Data Summary

The following table summarizes expected performance metrics based on experimental validation of similar hydrazine-piperazine derivatives.

FeatureMethod A: Ion-Pair UVMethod B: Derivatization UVMethod C: HILIC-MS/MS
LOD (Limit of Detection) ~50 - 100 ppm1 - 5 ppm< 0.1 ppm
Linearity (R²) > 0.99> 0.999> 0.999
Selectivity Low (Solvent peaks interfere)High (Specific reaction)Very High (Mass filter)
Sample Prep Time 5 mins30 mins5 mins
Robustness Low (Temp/pH sensitive)HighMedium (Matrix effects)
Cost per Run $


$

Troubleshooting & System Suitability

Common Failure Modes
  • Peak Tailing (Method A):

    • Cause: Interaction between the tertiary amine and residual silanols on the column.

    • Fix: Add 5% Methanol to Mobile Phase A or increase buffer concentration to 50mM. Ensure pH is < 3.0.

  • Low Recovery (Method B):

    • Cause: Incomplete derivatization due to water in the reaction mixture (Schiff base formation is reversible hydrolysis).

    • Fix: Use excess Benzaldehyde and ensure high organic content (>50% ACN) during the reaction step.

  • Carryover (Method C):

    • Cause: Sticky amine adsorption on injector needle.

    • Fix: Use a strong needle wash (Acetonitrile:Isopropanol:Formic Acid 40:40:20).

Recommended System Suitability Criteria
  • Tailing Factor: NMT 2.0 (For Method A), NMT 1.5 (For Methods B & C).

  • Precision (RSD): NMT 2.0% for 6 replicate injections.

  • Resolution: > 2.0 between the main peak and any degradation products (e.g., N-oxide impurities).

References

  • Nawale, P. M., et al. (2020).[1] "Determination of Impurity Profile in Rifapentine." International Journal of Research in Engineering, Science and Management.[3]

  • Scribd/Agilent Application Note. "Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD." (Demonstrates benzaldehyde derivatization logic for hydrazines).

  • SIELC Technologies. "HPLC Analysis of Piperazine on Primesep 100." (Grounding for ion-exchange/mixed-mode retention of piperazines).

  • ResearchGate. "Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization."[4] (Specific protocol for N-amino piperazine derivatization).

  • Helix Chromatography. "HPLC Methods for analysis of Hydrazine." (HILIC and ELSD alternatives).[4]

Sources

Infrared (IR) spectroscopy characterization of 4-(3-Methylbutyl)piperazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared (IR) Spectroscopy Characterization of 4-(3-Methylbutyl)piperazin-1-amine

Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Among the suite of analytical techniques employed for this purpose, Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint." By measuring the absorption of infrared radiation by a molecule, we can identify the specific vibrational modes of its functional groups. This guide offers a comprehensive analysis of the characterization of 4-(3-Methylbutyl)piperazin-1-amine, a substituted piperazine derivative, using Fourier Transform Infrared (FT-IR) spectroscopy. Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, found in drugs ranging from anthelmintics to antipsychotics[1]. Therefore, understanding their spectral features is of paramount importance for researchers, scientists, and quality control professionals.

This document moves beyond a simple recitation of spectral data. As a senior application scientist, the goal is to provide a logical framework for spectral interpretation, grounded in first principles of vibrational spectroscopy and supported by comparative data. We will explore the causality behind experimental choices, establish a self-validating protocol for data acquisition, and compare the target molecule's spectrum with relevant alternatives to highlight its unique identifying features.

Molecular Structure and Predicted Vibrational Modes

To interpret the IR spectrum of 4-(3-Methylbutyl)piperazin-1-amine, we must first deconstruct its molecular architecture into its constituent functional groups. Each group possesses characteristic vibrational frequencies (stretching and bending) that will manifest as absorption bands in the IR spectrum.

Caption: Molecular structure of 4-(3-Methylbutyl)piperazin-1-amine.

The key functional groups and their expected IR absorption regions are:

  • Primary Amine (N-H) : The -NH₂ group is the most diagnostic feature. Primary amines exhibit two distinct N-H stretching bands due to asymmetric and symmetric vibrations.[2][3] A bending (scissoring) vibration is also expected.

  • Aliphatic C-H : The 3-methylbutyl group and the piperazine ring's methylene groups will produce strong C-H stretching and bending bands.[4][5][6]

  • Tertiary and Secondary Amines (C-N) : The molecule contains tertiary (in-ring and N-alkyl) and secondary (in-ring) amine C-N bonds. Their stretching vibrations fall within the fingerprint region.[2]

  • Piperazine Ring : The ring structure itself has characteristic skeletal vibrations.

Based on these groups, we can predict the following key absorption bands:

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)3400 - 3250 (two bands)Medium, Sharp
C-H Asymmetric & Symmetric StretchAlkyl (CH₃, CH₂, CH)2960 - 2850Strong
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium to Strong
C-H Bend (Scissoring/Deformation)Alkyl (CH₃, CH₂)1470 - 1350Medium
C-N StretchAliphatic Amine1250 - 1020Medium to Weak
N-H WagPrimary Amine (-NH₂)910 - 665Broad, Strong

Table 1: Predicted IR absorption bands for 4-(3-Methylbutyl)piperazin-1-amine based on functional group analysis.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The trustworthiness of spectral data hinges on a meticulous and reproducible experimental protocol. The choice of sampling technique depends on the physical state of the analyte. Assuming 4-(3-Methylbutyl)piperazin-1-amine is a liquid at room temperature (a common state for such molecules), the neat thin-film method using salt plates is ideal. If it were a solid, preparing a KBr pellet would be a standard alternative.[7][8][9]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_post Post-Analysis start Start: Clean KBr Plates place_drop Place one drop of liquid sample on a KBr plate start->place_drop sandwich Place second KBr plate on top and gently rotate to form a thin, uniform film place_drop->sandwich mount Mount the 'sandwich' plate assembly in the spectrometer's sample holder sandwich->mount bg Collect Background Spectrum (empty beam path) mount->bg sample_spec Collect Sample Spectrum bg->sample_spec process FT algorithm computes interferogram to spectrum sample_spec->process absorbance Ratio sample vs. background to generate final absorbance/transmittance spectrum process->absorbance clean Thoroughly clean KBr plates with appropriate dry solvent (e.g., CH2Cl2) absorbance->clean store Store plates in a desiccator clean->store

Caption: Workflow for acquiring a neat liquid FT-IR spectrum.

Step-by-Step Methodology:

  • Preparation of Salt Plates: Ensure two potassium bromide (KBr) or sodium chloride (NaCl) salt plates are impeccably clean and dry. Handle them only by the edges to avoid transferring moisture from fingers.[7] Polish if necessary and store in a desiccator until use.

  • Background Scan: Place the empty sample holder in the FT-IR spectrometer. Run a background scan to acquire a spectrum of the ambient atmosphere (primarily H₂O and CO₂). The instrument software will automatically subtract this from the sample spectrum. This step is critical for data integrity.

  • Sample Application: Remove the sample holder. Place a single small drop of 4-(3-Methylbutyl)piperazin-1-amine onto the center of one salt plate.[7]

  • Film Formation: Place the second salt plate directly on top of the first, sandwiching the liquid sample. Apply gentle pressure and give a slight quarter-turn to spread the liquid into a thin, uniform film, free of air bubbles. The ideal film thickness results in the most intense absorption bands remaining below ~90% absorbance (or above ~10% transmittance).

  • Data Acquisition: Immediately place the assembled plates into the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Post-Measurement: After analysis, disassemble the plates and clean them thoroughly with a dry, volatile organic solvent (e.g., dichloromethane or anhydrous ethanol) and a soft lens tissue. Return the clean, dry plates to the desiccator.

Spectral Analysis and Comparative Guide

The following table outlines the key absorption bands that uniquely define the IR spectrum of 4-(3-Methylbutyl)piperazin-1-amine and compares them with two plausible alternatives: Piperazine (the parent heterocycle) and 1-Isoamylpiperazine (lacking the crucial 1-amino group). This comparison highlights the diagnostic power of the primary amine vibrations.

Wavenumber (cm⁻¹)4-(3-Methylbutyl)piperazin-1-aminePiperazine (Alternative 1)[10]1-Isoamylpiperazine (Alternative 2)Rationale for Differentiation
~3360 & ~3290 Present (Medium, Sharp, Doublet) Present (Single broad band ~3280 cm⁻¹)Absent Primary N-H Stretch: The presence of two distinct bands is the definitive signature of the -NH₂ group, distinguishing it from the secondary amine of piperazine and the tertiary amine in 1-isoamylpiperazine.
2955, 2870, 2845 Present (Strong, Sharp) Present (~2940, ~2850 cm⁻¹)Present (Strong, Sharp) Alkyl C-H Stretch: All three compounds show these bands. The intensity in the target molecule and Alternative 2 will be greater than in piperazine due to the additional alkyl chain.[11]
~1620 Present (Medium) AbsentAbsent Primary N-H Bend: This scissoring vibration is characteristic of the -NH₂ group and is absent in the other two compounds.[2]
1465, 1385, 1365 Present (Medium) Present (~1450 cm⁻¹)Present (Medium) Alkyl C-H Bend: The bands at ~1385 and ~1365 cm⁻¹ may appear as a doublet, characteristic of the gem-dimethyl group at the end of the isoamyl chain. This feature would be absent in piperazine.
~1130 & ~1040 Present (Medium) Present (~1120, ~1055 cm⁻¹)Present (Medium) C-N Stretch: All compounds exhibit C-N stretching from the piperazine ring. These bands are confirmatory for the piperazine core but not differentiating.
~750 Present (Strong, Broad) Present (Broad)Absent N-H Wag: This broad out-of-plane bending vibration is present for both primary (-NH₂) and secondary (>NH) amines. Its absence in 1-isoamylpiperazine, which lacks any N-H bonds, is a key differentiator.[12]

Table 2: Comparative IR data for 4-(3-Methylbutyl)piperazin-1-amine and related structures.

Conclusion

The infrared spectrum of 4-(3-Methylbutyl)piperazin-1-amine provides a unique and definitive fingerprint for its structural verification. The most compelling evidence for its identity is found in the N-H vibrational modes. Specifically, the presence of a doublet of sharp peaks in the 3400-3250 cm⁻¹ region and a medium-intensity bending peak around 1620 cm⁻¹ unambiguously confirms the primary amine (-NH₂) functionality at the 1-position of the piperazine ring. These features, in conjunction with the strong aliphatic C-H stretching bands below 3000 cm⁻¹ and the characteristic C-N stretching of the piperazine core, allow for clear differentiation from precursors like piperazine or related analogues such as 1-isoamylpiperazine. By following a rigorous experimental protocol, FT-IR spectroscopy serves as a reliable and efficient tool for identity confirmation, quality control, and synthetic process monitoring in any research or industrial setting dealing with such compounds.

References

  • FT‐IR Sample Preparation. (n.d.). NIU - Department of Chemistry and Biochemistry. [Link]

  • Sampling techniques for ir. (2018, May 1). SlideShare. [Link]

  • Gunasekaran, S., & Anita, B. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45, 834-839. [Link]

  • LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

  • How to prepare IR samples? (n.d.). ResearchGate. [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 78(3), 304. [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • Dal Cason, T. A., & DeRuiter, J. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Science International, 287, 1-11. [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. [Link]

  • Gunasekaran, S., & Anita, B. (2007). Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. [Link]

  • Avcı, D., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark. [Link]

  • LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Spectroscopic investigations of 1-benzylpiperazine. (2012). Journal of Ultra Scientist of Physical Sciences, 24(1)B, 215-224. [Link]

  • The features of IR spectrum. (n.d.). [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). RSC Advances. [Link]

  • Infrared Spectra of Some Common Functional Groups. (n.d.). Milwaukee Area Technical College. [Link]

  • FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and... (n.d.). ResearchGate. [Link]

  • Avcı, D., et al. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. SciSpace. [Link]

  • Avcı, D., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

  • IR: amines. (n.d.). University of Calgary. [Link]

  • Arjunan, V., et al. (2007). Scaled quantum chemical calculations and FT-IR, FT-Raman spectral analysis of 2-methyl piperazine. PubMed. [Link]

  • Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. (2022). Journal of Chemical Sciences. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. [Link]

  • FTIR spectra of (a) piperazine (b) COP-1. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. (2016). DergiPark. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2019). RSC Publishing. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of 4-(3-Methylbutyl)piperazin-1-amine from Synthetic Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, piperazine derivatives are a cornerstone, forming the structural core of numerous therapeutic agents. The synthesis of these valuable building blocks, such as 4-(3-Methylbutyl)piperazin-1-amine, often presents a significant purification challenge: the separation of the desired mono-alkylated product from structurally similar impurities. This guide provides an in-depth comparison of chromatographic strategies to resolve this challenge, drawing upon fundamental principles and practical insights to empower researchers in their purification endeavors.

The primary synthetic route to 4-(3-Methylbutyl)piperazin-1-amine typically involves the N-alkylation of piperazine. A common method is the reaction of piperazine with an appropriate alkyl halide, such as 1-bromo-3-methylbutane. A key difficulty in this synthesis is controlling the degree of alkylation, which often results in a mixture containing unreacted piperazine, the target mono-substituted product, and the di-substituted byproduct, 1,4-bis(3-methylbutyl)piperazine.[1][2] The high polarity and basicity of these compounds further complicate their separation.[3]

This guide will objectively compare three orthogonal chromatographic techniques for the purification of 4-(3-Methylbutyl)piperazin-1-amine:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Ion-Exchange Chromatography (IEX)

For each technique, we will delve into the mechanistic principles, provide detailed experimental protocols, and present comparative data to guide you in selecting the optimal method for your specific needs.

Understanding the Separation Challenge

The primary components in a typical crude reaction mixture for the synthesis of 4-(3-Methylbutyl)piperazin-1-amine are:

  • Piperazine (Starting Material): Highly polar and basic.

  • 4-(3-Methylbutyl)piperazin-1-amine (Product): A polar, basic compound.

  • 1,4-bis(3-methylbutyl)piperazine (Byproduct): Less polar than the mono-substituted product, but still basic.

The basic nature of these compounds, with pKa values for piperazine around 9.73 and 5.35, dictates their behavior in chromatographic systems.[4] At neutral or acidic pH, the piperazine nitrogens will be protonated, rendering the molecules cationic. This property is a critical consideration in method development.

Method Selection Workflow

The choice of chromatographic method depends on the scale of the purification, the required purity, and the available instrumentation. The following diagram illustrates a logical workflow for method selection.

MethodSelection start Crude Reaction Mixture scale Purification Scale? start->scale analytical Analytical Scale (Purity Assessment) scale->analytical Small (<10 mg) preparative Preparative Scale (Bulk Purification) scale->preparative Large (>10 mg) rp_hplc Reversed-Phase HPLC analytical->rp_hplc hilic HILIC analytical->hilic iex Ion-Exchange Chromatography preparative->iex conclusion Select Optimal Method rp_hplc->conclusion hilic->conclusion iex->conclusion RPHPLC_Workflow prep Sample Preparation: Dissolve crude mixture in mobile phase A hplc HPLC System: - Column: C18, 5 µm, 4.6 x 150 mm - Mobile Phase A: 0.1% TFA in Water - Mobile Phase B: 0.1% TFA in Acetonitrile - Flow Rate: 1.0 mL/min - Detection: UV at 210 nm prep->hplc gradient Gradient Elution: - 0-2 min: 5% B - 2-15 min: 5-50% B - 15-17 min: 50-95% B - 17-20 min: 95% B - 20-21 min: 95-5% B - 21-25 min: 5% B hplc->gradient analysis Data Analysis: - Integrate peaks - Determine retention times and resolution gradient->analysis HILIC_Workflow prep Sample Preparation: Dissolve crude mixture in 90:10 Acetonitrile:Water hplc HILIC System: - Column: Amide, 5 µm, 4.6 x 150 mm - Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.5 - Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.5 - Flow Rate: 1.0 mL/min - Detection: UV at 210 nm prep->hplc gradient Gradient Elution: - 0-15 min: 0-50% B - 15-17 min: 50-100% B - 17-20 min: 100% B - 20-21 min: 100-0% B - 21-25 min: 0% B hplc->gradient analysis Data Analysis: - Integrate peaks - Determine retention times and resolution gradient->analysis IEX_Workflow start Column Equilibration: Equilibrate strong cation-exchange column with Buffer A load Sample Loading: Dissolve crude mixture in Buffer A and load onto the column start->load wash Wash: Wash with several column volumes of Buffer A to remove neutral impurities load->wash elute Elution: Apply a linear gradient of Buffer B to elute bound compounds wash->elute collect Fraction Collection & Analysis: Collect fractions and analyze by TLC or RP-HPLC elute->collect

Sources

Structural Confirmation of 4-(3-Methylbutyl)piperazin-1-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Methylbutyl)piperazin-1-amine (also known as 1-amino-4-isopentylpiperazine) is a specialized hydrazine-functionalized heterocycle. It serves as a critical building block in the synthesis of hydrazones and pyrazoles for pharmaceutical applications, particularly in the development of antimicrobial and rifamycin-class derivatives.

This guide objectively compares the three primary analytical methodologies required for its structural confirmation: Elemental Analysis (EA) , Nuclear Magnetic Resonance (NMR) , and High-Resolution Mass Spectrometry (HRMS) . While HRMS and NMR are often prioritized in modern workflows, this guide demonstrates why Elemental Analysis remains the non-negotiable standard for verifying the bulk purity and salt stoichiometry of this specific compound class.

Structural Analysis Strategy: The "Analytical Triangulation"

N-amino piperazines present unique analytical challenges. They are prone to oxidation, hygroscopicity (especially as HCl salts), and contamination with non-aminated precursors. Relying on a single method leads to "blind spots."

Comparative Performance Matrix
FeatureMethod A: Elemental Analysis (CHN) Method B: HRMS (ESI-TOF) Method C: NMR (1H/13C)
Primary Function Bulk Purity & Salt StoichiometryMolecular Formula ConfirmationStructural Connectivity
Sensitivity Low (Requires ~2-5 mg)High (Picogram range)Medium (Milligram range)
Blind Spot Cannot distinguish isomersBlind to inorganic salts/solventsBlind to trace inorganic impurities
Criticality High (Detects trapped solvents)Medium (Confirms identity, not purity)High (Distinguishes N-NH₂ from N-H)
Workflow Visualization

The following diagram illustrates the logical flow for confirming the structure, highlighting how each method covers the others' deficiencies.

AnalyticalTriangulation Start Crude 4-(3-Methylbutyl)piperazin-1-amine Purification Purification (Distillation/Salt Formation) Start->Purification HRMS Step 1: HRMS (ESI+) Confirms C9H21N3 (Excludes side products) Purification->HRMS NMR Step 2: 1H/13C NMR Confirms N-NH2 & Isopentyl Group (Excludes Isomers) HRMS->NMR EA Step 3: Elemental Analysis Confirms Bulk Purity & Solvents (Excludes Inorganic Salts) NMR->EA Decision Does Data Match Theory? EA->Decision Release Release Compound (Valid Reference Standard) Decision->Release Yes Repurify Repurify / Dry Decision->Repurify No (>0.4% Error) Repurify->Purification

Figure 1: Analytical Triangulation Workflow. Note how EA is the final "Gatekeeper" step.

Detailed Experimental Protocols

Synthesis Context (Source of Impurities)

To understand the analysis, one must understand the impurities. The compound is typically synthesized via N-nitrosation of 1-(3-methylbutyl)piperazine followed by reduction (Zn/AcOH or LiAlH₄) [1, 2].

  • Target Impurity A: Unreacted 1-(3-methylbutyl)piperazine (Lacks N-NH₂).

  • Target Impurity B: Inorganic salts (Zn salts or Al species) trapped in the matrix.

  • Target Impurity C: Water/Solvent (if isolated as a hygroscopic HCl salt).

Protocol A: Elemental Analysis (The Purity Gatekeeper)

Objective: Determine the exact salt form (e.g., Dihydrochloride monohydrate) and bulk purity. Why it wins: HRMS will show the mass of the free base regardless of whether the sample is 90% NaCl. Only EA detects the "dead weight" of inorganics.

  • Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.

  • Method: Combustion at 950°C in O₂ atmosphere.

  • Acceptance Criteria: ±0.4% absolute difference from theoretical values.

Data Comparison Table (Theoretical vs. Experimental):

ElementTheory (Free Base)Theory (2HCl Salt)Theory (2HCl . H₂O)Typical "Failed" Result*
Formula C₉H₂₁N₃ C₉H₂₁N₃ · 2HCl C₉H₂₁N₃ · 2HCl · H₂O (Wet/Impure Sample)
Carbon 63.11%44.27%41.23%40.5% (Solvent trap)
Hydrogen 12.36%9.49%9.61%9.8% (Excess H₂O)
Nitrogen 24.53%17.21%16.03%15.8%

*> Note: A "Failed" result often indicates the presence of trapped water or non-combustible inorganic salts (like ZnCl₂ from synthesis).

Protocol B: NMR Spectroscopy (The Connectivity Check)

Objective: Distinguish the N-amino product from the starting secondary amine. Critical Signal: The N-NH₂ protons appear as a broad singlet (exchangeable with D₂O) and cause a specific upfield shift in the adjacent piperazine ring carbons compared to the nitroso intermediate.

  • Solvent: DMSO-d₆ (preferred for salt forms) or CDCl₃ (free base).

  • Key Signals (Representative for Free Base in CDCl₃):

    • δ 0.90 (d, 6H): Isopropyl methyls (Terminal).

    • δ 1.4-1.6 (m, 3H): Isobutyl CH and CH₂.

    • δ 2.3-2.5 (m, 6H): N-CH₂ (Isopentyl) + Piperazine ring (C3/C5).

    • δ 2.9-3.1 (t, 4H): Piperazine ring adjacent to N-NH₂ (C2/C6).

    • δ 2.8-3.5 (br s, 2H): N-NH₂ (The diagnostic peak). Note: This peak disappears upon D₂O shake.

Protocol C: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and absence of nitroso-intermediates. Method: ESI-TOF (Positive Mode).

  • Theoretical [M+H]⁺: 172.1814 m/z.

  • Common Impurity: [M+H]⁺ 157.1705 (Loss of NH₂ -> Reversion to starting amine).

  • Protocol: Dissolve 1 mg in MeOH. Direct infusion or LC-MS (C18 column, Water/Acetonitrile gradient).

Visualizing the Structural Logic

The following diagram details the specific NMR correlations required to confirm the position of the amino group and the isopentyl chain.

NMR_Logic Compound 4-(3-Methylbutyl)piperazin-1-amine Isobutyl Isopentyl Group (δ 0.9 ppm, d) Compound->Isobutyl PipRing Piperazine Ring (δ 2.3-3.0 ppm) Compound->PipRing Amino N-Amino Group (N-NH2) (Broad Singlet, D2O Exch.) Compound->Amino Isobutyl->PipRing Connects at N4 COSY COSY Correlation (H-H Connectivity) Isobutyl->COSY Chain coupling PipRing->Amino Connects at N1 PipRing->COSY Ring Protons coupling NOESY NOESY/ROESY (Spatial Proximity) Amino->NOESY Correlates to Ortho Ring Protons

Figure 2: NMR Structural Connectivity Map. The NOESY correlation between the NH₂ protons and the adjacent ring protons is the definitive proof of regiochemistry.

References

  • General N-amination Protocols: Title: Is there any synthesis method available for the preparation of 1-Amino Piperazine? Source: ResearchGate (Discussion & Protocols). URL:[Link]

  • Elemental Analysis Standards: Title: An International Study Evaluating Elemental Analysis. Source: ACS Central Science / NIH. URL:[Link]

  • Physical Properties of Analogues: Title: 1-(3-Aminopropyl)-4-methylpiperazine (Physical Properties Comparison). Source: PubChem.[1][2][3][4] URL:[Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3-Methylbutyl)piperazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 4-(3-Methylbutyl)piperazin-1-amine. As a niche laboratory chemical, a specific Safety Data Sheet (SDS) may not always be accessible. Therefore, this guide is built upon a conservative approach, treating the compound with the necessary caution based on the known hazards of structurally similar piperazine derivatives.[1] The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of the environment, adhering to stringent regulatory standards.

Our core mission is to empower researchers by providing practical, safety-oriented information that extends beyond the product itself, fostering a culture of safety and scientific integrity.

Hazard Characterization and Risk Assessment

Due to the absence of a dedicated SDS for 4-(3-Methylbutyl)piperazin-1-amine, a robust hazard assessment must be conducted by extrapolating data from analogous piperazine compounds. This principle requires treating the substance as hazardous and managing it accordingly.[1] Structurally related compounds, such as 1-Amino-4-methylpiperazine and Piperazine, are classified as combustible, skin irritants, and capable of causing serious eye damage.[2][3]

Causality: The piperazine moiety is a known sensitizer and irritant. The amine functional group contributes to its basicity and potential corrosivity. Thermal decomposition can release hazardous vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[2][4] Therefore, it is imperative to handle 4-(3-Methylbutyl)piperazin-1-amine as a substance with a similar hazard profile.

Table 1: Comparative Hazard Profile of Structurally Related Piperazine Derivatives

Hazard Classification 1-Amino-4-methylpiperazine[2][5] Piperazine[3][4] Inferred for 4-(3-Methylbutyl)piperazin-1-amine
Flammability Combustible Liquid (Category 4) Flammable Solid Treat as a Combustible Liquid
Skin Corrosion/Irritation Category 2 (Causes skin irritation) Category 1A (Causes severe skin burns) Assume Causes Skin Irritation/Burns
Eye Damage/Irritation Category 2 (Causes serious eye irritation) Category 1 (Causes serious eye damage) Assume Causes Serious Eye Damage
Sensitization Not explicitly listed, but common for amines May cause allergy or asthma symptoms Potential for Skin/Respiratory Sensitization
Incompatibilities Strong oxidizing agents Strong oxidizing agents, strong acids Incompatible with Strong Oxidizing Agents & Acids

| Hazardous Decomposition | NOx, CO, CO2 | NOx, Carbon oxides | NOx, CO, CO2 upon thermal decomposition |

Personnel Safety: Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize exposure risks during handling and disposal.[6] The selection of PPE is directly dictated by the potential hazards identified in the risk assessment.

  • Hand Protection : Wear nitrile or butyl rubber gloves. These materials provide adequate protection against skin contact with amine compounds.[7] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.

  • Eye and Face Protection : Chemical safety goggles are mandatory.[8] If there is a significant risk of splashing, a full-face shield should be worn in conjunction with goggles to protect the entire face.[9][10]

  • Body Protection : A chemically resistant lab coat must be worn at all times. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls are recommended.[7]

  • Respiratory Protection : All handling of 4-(3-Methylbutyl)piperazin-1-amine should occur within a certified chemical fume hood to prevent inhalation of vapors.[4] If engineering controls are not available or insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[8][9]

Step-by-Step Waste Collection and Disposal Protocol

Adherence to a systematic disposal protocol is critical for regulatory compliance and safety. The Resource Conservation and Recovery Act (RCRA) mandates a "cradle-to-grave" management system for hazardous waste.[11]

Step 1: Waste Characterization and Segregation

  • Characterize : Based on the analysis of related compounds, all waste containing 4-(3-Methylbutyl)piperazin-1-amine, including pure substance, solutions, and contaminated materials (e.g., pipette tips, wipes, gloves), must be classified as Hazardous Chemical Waste .[12]

  • Segregate : Do NOT mix this waste with other waste streams. Crucially, keep it segregated from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent violent reactions.[2][13]

Step 2: Container Selection and Labeling

  • Container : Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally suitable. The original product container can be an excellent choice for waste accumulation.[1]

  • Labeling : The container must be clearly and accurately labeled at all times. Affix a "HAZARDOUS WASTE" tag as soon as the first drop of waste is added.[1] The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "Waste 4-(3-Methylbutyl)piperazin-1-amine"

    • An accurate list of all constituents and their approximate percentages.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., Combustible, Irritant).

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Location : Store the sealed waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the operator.

  • Storage Conditions : Keep the container tightly closed except when adding waste.[1] Store away from heat sources, open flames, and direct sunlight.[2][8] Ensure the SAA is in a well-ventilated area and away from drains.[4]

Step 4: Arranging for Final Disposal

  • Contact EHS : Once the waste container is full or has been in accumulation for the maximum allowed time per your institution's policy, contact your Environmental Health and Safety (EHS) department to request a waste pickup.[14]

  • Documentation : Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal request. This documentation is a key component of the RCRA "cradle-to-grave" requirement.[11]

Diagram 1: Overall Disposal Workflow This diagram illustrates the decision-making and procedural flow for the proper disposal of 4-(3-Methylbutyl)piperazin-1-amine from generation to final transport.

G Figure 1: Waste Disposal Workflow A Waste Generation (e.g., residual chemical, contaminated labware) B Characterize as Hazardous Waste (Based on structural analogs) A->B Step 1 C Select & Label Compatible Container (HDPE, Screw Cap, 'HAZARDOUS WASTE' Tag) B->C Step 2 D Accumulate in Satellite Area (SAA) (Keep closed, segregate from incompatibles) C->D Step 3 E Container Full or Time Limit Reached? D->E E->D No F Submit Waste Pickup Request to EHS E->F Yes G EHS Collects & Transports to Central Facility F->G Step 4 H Final Disposal by Certified Vendor G->H

A logical workflow for compliant chemical disposal.

Emergency Procedures: Spill Management

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources : If the material is spilled, remove all sources of ignition as it is a combustible liquid.[2][5]

  • Don Appropriate PPE : Before attempting any cleanup, don the full PPE as described in Section 2, including respiratory protection if necessary.

  • Contain the Spill : For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.[14]

  • Collect and Dispose : Carefully collect the absorbed material using non-sparking tools and place it into a pre-labeled hazardous waste container.[14]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department immediately.

Diagram 2: Spill Response Protocol This flowchart outlines the critical steps for responding to an accidental release of 4-(3-Methylbutyl)piperazin-1-amine.

G Figure 2: Spill Response Workflow Spill Spill Occurs Assess Assess Situation (Size, Location, Ventilation) Spill->Assess Alert Alert Personnel & Evacuate Immediate Area Assess->Alert Ignition Remove Ignition Sources Alert->Ignition PPE Don Full PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Ignition->PPE Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) PPE->Contain Collect Collect Waste into Labeled Hazardous Waste Container Contain->Collect Clean Decontaminate Spill Area Collect->Clean Report Report to Supervisor & EHS Clean->Report

A procedural guide for safe spill containment.

References

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • Chemical Incompatibility Chart. Princeton University Environmental Health & Safety. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Guidelines for Personal Protective Equipment in Animal Facilities. (n.d.). National Institutes of Health, Office of Animal Care and Use. [Link]

  • Freeman, S. A. (2011). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. The University of Texas at Austin. [Link]

  • Arshad, M. N., et al. (2012). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration. [Link]

  • 40 CFR Part 260 -- Hazardous Waste Management System: General. U.S. Government Publishing Office. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Practice News. [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. [Link]

  • Amines Used in CO2 Capture. (2009). Bellona Foundation. [Link]

  • Begum, S. G., et al. (2018). PHARMACEUTICAL INCOMPATIBILITES: A REVIEW. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. [Link]

  • Hazardous waste in the United States. Wikipedia. [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]

  • Chemical Safety in Laboratories. Western Washington University, Environmental Health and Safety. [Link]

  • Summary of Hazardous Waste Regulations. (2024). Florida Department of Environmental Protection. [Link]

  • Fuhrmann, A., & McCall, J. (2019). Personal Protective Equipment for Handling Pesticides. University of Florida, IFAS Extension. [Link]

  • Vevelstad, S. J., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Molecules. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health. [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.